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  • Product: 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester
  • CAS: 101952-65-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Pharmacokinetic Dynamics of 3-Hydroxypropyl Nicotinate

Executive Summary As a Senior Application Scientist in drug delivery and formulation, I frequently encounter the challenge of optimizing the bioavailability of highly polar or ionizable active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug delivery and formulation, I frequently encounter the challenge of optimizing the bioavailability of highly polar or ionizable active pharmaceutical ingredients (APIs). 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester—commonly known as [1]—represents a highly effective prodrug strategy for the delivery of nicotinic acid (niacin). By masking the ionizable carboxylic acid moiety of niacin with a 1,3-propanediol linker, this molecule achieves a finely tuned lipophilicity profile. This makes it a valuable entity in transdermal formulation development, lipid-lowering therapies (e.g., as a metabolic precursor to [2]), and complex conjugate synthesis.

Molecular Architecture & Physicochemical Baseline

The structural logic of 3-hydroxypropyl nicotinate is rooted in its dual-functionality. The pyridine ring provides a weakly basic nitrogen, while the ester linkage neutralizes the acidic carboxylate of niacin, significantly reducing the topological polar surface area (TPSA) to 59.4 Ų[1]. This reduction in TPSA, coupled with a calculated XLogP3 of 0.7, places the molecule in the optimal "Goldilocks" zone for membrane permeability—lipophilic enough to partition into the stratum corneum or lipid bilayers, yet hydrophilic enough to partition out into the aqueous systemic circulation[3].

Furthermore, the terminal hydroxyl group on the propyl chain serves as a critical hydrogen bond donor (HBD)[1]. This allows for secondary derivatization, such as the attachment of clofibric acid to synthesize the dual-action hypolipidemic agent Ronifibrate[2].

Table 1: Physicochemical and Structural Properties
PropertyValueCausality / Functional Implication
CAS Number 101952-65-2Standard chemical identifier[1].
Molecular Formula C9H11NO3Defines the molecular composition[1].
Molecular Weight 181.19 g/mol Low MW (<500 Da) ensures rapid passive diffusion across biological membranes[1].
XLogP3 0.7Balanced partition coefficient; ideal for transdermal and oral absorption without excessive tissue retention[1].
TPSA 59.4 ŲWell below the 140 Ų threshold for good oral bioavailability and cellular permeability[1].
H-Bond Donors 1Terminal -OH allows for secondary esterification or receptor interaction[1].
H-Bond Acceptors 3Pyridine nitrogen and ester oxygens facilitate aqueous solubility in physiological fluids[1].
Rotatable Bonds 5Confers conformational flexibility, allowing the molecule to adapt to enzymatic active sites[1].

Ester Hydrolysis & Metabolic Pathway

The core utility of 3-hydroxypropyl nicotinate lies in its programmed instability. In the systemic circulation or within the viable epidermis, the ester bond is rapidly recognized and cleaved by ubiquitous non-specific carboxylesterases (e.g., CES1 in the liver, CES2 in the intestine/skin).

Mechanistic Causality: The hydrolysis of the ester bond yields equimolar amounts of nicotinic acid (the active hypolipidemic and vasodilatory agent) and 1,3-propanediol (a generally recognized as safe co-metabolite)[2]. This bioconversion is the self-validating mechanism of the prodrug: it remains intact long enough to cross the lipid barrier, but degrades rapidly enough to release the active payload without causing systemic accumulation of the intact ester.

MetabolicPathway Prodrug 3-Hydroxypropyl Nicotinate (Prodrug) Enzyme Carboxylesterases (Liver/Skin/Plasma) Prodrug->Enzyme Enzymatic Recognition Metabolite1 Nicotinic Acid (Active Niacin) Enzyme->Metabolite1 Hydrolysis (Ester Cleavage) Metabolite2 1,3-Propanediol (Co-metabolite) Enzyme->Metabolite2 Hydrolysis (Ester Cleavage)

Fig 1. Esterase-mediated hydrolysis pathway of 3-hydroxypropyl nicotinate.

Dermal Permeability & Prodrug Formulation Dynamics

Recent advances in in silico modeling of dermal absorption highlight the importance of volatility and vehicle interactions for compounds like 3-hydroxypropyl nicotinate[3]. When formulated in topical vehicles, the evaporation of volatile solvents concentrates the prodrug on the skin surface, driving the thermodynamic gradient. Because the LogP is 0.7, the molecule readily partitions into the lipid-rich stratum corneum. Once it reaches the aqueous viable epidermis, esterases initiate the cleavage shown in Figure 1, trapping the highly polar nicotinic acid (LogP < 0) within the tissue, creating a localized depot effect[3].

Experimental Workflows: Stability & Permeation Protocols

To validate the permeability and metabolic conversion of 3-hydroxypropyl nicotinate, a robust, self-validating in vitro protocol is required. The following methodology utilizes a Franz Diffusion Cell setup coupled with LC-MS/MS to simultaneously track the disappearance of the parent prodrug and the appearance of the niacin metabolite.

ExperimentalWorkflow Step1 Formulation Prep (Donor Solution) Step2 Franz Diffusion Cell (Skin Membrane) Step1->Step2 Application Step3 Receptor Fluid Sampling (Time-course) Step2->Step3 Permeation Step4 HPLC-UV/MS Analysis (Quantification) Step3->Step4 Aliquot Extraction Step5 Data Synthesis (Permeability & Stability) Step4->Step5 Kinetic Modeling

Fig 2. In vitro permeation and stability testing workflow using Franz diffusion cells.

Step-by-Step Methodology:
  • Membrane Preparation: Thaw dermatomed porcine skin (thickness ~500 µm) and mount it between the donor and receptor compartments of a static Franz diffusion cell. Ensure the stratum corneum faces the donor chamber.

  • Receptor Fluid Equilibration: Fill the receptor compartment with 0.01 M PBS (pH 7.4) containing 1% bovine serum albumin (BSA) to maintain sink conditions. Equilibrate at 32°C (skin surface temperature) for 30 minutes.

  • Dosing: Apply a finite dose (e.g., 10 µL/cm²) of the 3-hydroxypropyl nicotinate formulation to the donor compartment. Causality note: Finite dosing mimics real-world application and allows for the assessment of vehicle evaporation effects[3].

  • Time-Course Sampling: Extract 200 µL aliquots from the receptor port at predetermined intervals (1, 2, 4, 6, 8, and 24 hours), replacing the volume immediately with fresh, pre-warmed receptor fluid.

  • Quenching & Extraction: Immediately quench the extracted samples with an equal volume of ice-cold acetonitrile to halt any residual esterase activity in the receptor fluid. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using a validated LC-MS/MS method monitoring the MRM transitions for both the intact ester and nicotinic acid. Self-validation: The molar sum of the parent and metabolite in the receptor fluid must equal the total permeated flux, ensuring mass balance and confirming the metabolic conversion rate.

Conclusion

3-Hydroxypropyl nicotinate is a masterclass in rational prodrug design. By leveraging the 1,3-propanediol linker, formulators can bypass the permeability limitations of free nicotinic acid. Its physicochemical properties (MW 181.19, LogP 0.7) are perfectly calibrated for passive diffusion, while its ester linkage guarantees rapid bioconversion to the active therapeutic agent[1][2].

References

  • Title: Nicotinic acid, 3-hydroxypropyl ester | C9H11NO3 | CID 59176 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: In Silico Modelling of Evaporation: Implications for Dermal Absorption and Permeability Source: University of Surrey Open Research URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling and In Vitro Metabolism of 3-Hydroxypropyl Nicotinate

Structural Rationale & Pharmacological Context 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (commonly known as 3-hydroxypropyl nicotinate, CAS: 101952-65-2) is a synthetic ester derivative of nicotinic acid[1]. Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Pharmacological Context

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (commonly known as 3-hydroxypropyl nicotinate, CAS: 101952-65-2) is a synthetic ester derivative of nicotinic acid[1]. Structurally, it consists of a niacin (nicotinic acid) acyl group covalently linked to a 1,3-propanediol alkyl moiety. In drug development and dermatological formulations, esterifying nicotinic acid serves a critical pharmacokinetic purpose: it acts as a prodrug to mask the carboxylic acid, thereby increasing lipophilicity for enhanced tissue penetration while preventing the rapid systemic plasma spikes that cause the characteristic "niacin flush"[2].

Understanding the in vitro metabolic fate of this compound requires mapping a biphasic biotransformation process: the primary hydrolytic cleavage of the ester bond, followed by the divergent secondary metabolism of the two resulting fragments.

Primary Biotransformation: Ester Hydrolysis

In human hepatic and plasma matrices, the initial metabolic step is strictly hydrolytic. The ester bond of 3-hydroxypropyl nicotinate is cleaved by human carboxylesterases (CES), primarily the CES1 and CES2 isoforms, which are responsible for 80-95% of total hydrolytic activity in the human liver[2].

CES1 typically prefers substrates with a small alcohol group and a large acyl group, whereas CES2 favors a large alcohol group and a small acyl group. Because 3-hydroxypropyl nicotinate possesses a relatively small acyl group (pyridine ring) and a short-chain alcohol (1,3-propanediol), it acts as a substrate for both isoforms, though it exhibits a higher turnover rate with CES2 due to the minimal steric hindrance of the nicotinoyl moiety.

PrimaryHydrolysis Prodrug 3-Hydroxypropyl Nicotinate (CAS: 101952-65-2) CES Carboxylesterases (CES1 / CES2) Prodrug->CES H2O NicotinicAcid Nicotinic Acid (Niacin) CES->NicotinicAcid Acyl Cleavage Propanediol 1,3-Propanediol CES->Propanediol Alkyl Cleavage

Primary in vitro hydrolysis of 3-hydroxypropyl nicotinate by CES enzymes.

Secondary Divergent Pathways

The 1,3-Propanediol Oxidative Cascade

Following hydrolysis, the 1,3-propanediol moiety is subjected to sequential oxidation. This pathway is heavily dependent on the availability of the oxidized cofactor NAD+. First, alcohol dehydrogenase (ADH) oxidizes the primary alcohol to 3-hydroxypropionaldehyde (3-HPA), reducing NAD+ to NADH in the process[3]. Because 3-HPA is a reactive and potentially toxic intermediate, it is rapidly oxidized by aldehyde dehydrogenase (ALDH) into 3-hydroxypropionic acid (3-HP)[4].

DiolMetabolism PDO 1,3-Propanediol ADH Alcohol Dehydrogenase (ADH) PDO->ADH NAD+ Reduction HPA 3-Hydroxypropionaldehyde (3-HPA) ADH->HPA ALDH Aldehyde Dehydrogenase (ALDH) HPA->ALDH NAD+ Reduction HP 3-Hydroxypropionic Acid (3-HP) ALDH->HP

Oxidative metabolism of 1,3-propanediol by ADH and ALDH.

Nicotinic Acid Salvage and Clearance

The liberated nicotinic acid enters the Preiss-Handler salvage pathway. Nicotinate phosphoribosyltransferase (NAPRT) converts it to nicotinic acid mononucleotide (NaMN), which is eventually amidated to form the universal electron carrier NAD+. Excess nicotinic acid that surpasses the salvage pathway's capacity is methylated by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide, marking it for renal clearance.

NiacinMetabolism NA Nicotinic Acid NAPRT NAPRT NA->NAPRT PRPP NNMT NNMT NA->NNMT SAM NAMN Nicotinic Acid Mononucleotide (NaMN) NAPRT->NAMN NAD NAD+ Pool NAMN->NAD NMNAT / NADSYN MNA 1-Methylnicotinamide (Clearance) NNMT->MNA Methylation

Nicotinic acid salvage pathway to NAD+ and clearance via NNMT.

Self-Validating In Vitro Experimental Workflows

To accurately profile the metabolism of 3-hydroxypropyl nicotinate, the experimental design must isolate hydrolytic clearance from oxidative clearance. The following protocol outlines a self-validating system using Human Liver Microsomes (HLM) and S9 fractions.

Causality in Experimental Design:
  • Omission of NADPH in Primary Incubation: By excluding the NADPH-regenerating system, we intentionally disable Cytochrome P450 (CYP) activity. This isolates CES-mediated hydrolysis, proving that parent compound depletion is strictly esterase-driven.

  • Inclusion of BNPP (Positive Control): Bis(p-nitrophenyl) phosphate (BNPP) is a potent, irreversible pan-CES inhibitor. Pre-incubating a parallel sample with BNPP must halt the degradation of the prodrug; if degradation continues, it indicates chemical instability rather than enzymatic metabolism.

  • Addition of NAD+ in S9 Fractions: To track the secondary metabolism of 1,3-propanediol, cytosolic enzymes (ADH/ALDH) are required. Thus, S9 fractions (containing both microsomes and cytosol) supplemented with NAD+ are used to drive the oxidation of the diol to 3-HP[3].

Step-by-Step Methodology: CES Phenotyping & Stability Assay
  • Preparation: Thaw HLM (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH, as ester bonds are susceptible to base-catalyzed chemical hydrolysis at higher pH levels.

  • Matrix Assembly: Dilute HLM in the buffer to a final protein concentration of 0.5 mg/mL.

  • Inhibitor Control (Self-Validation): Split the matrix into two aliquots. To Aliquot A (Control), add vehicle (0.1% DMSO). To Aliquot B (Inhibited), add 100 µM BNPP. Pre-incubate both at 37°C for 15 minutes.

  • Reaction Initiation: Spike 3-hydroxypropyl nicotinate (final concentration: 1 µM) into both aliquots to initiate the reaction.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The organic solvent denatures the CES enzymes instantly, freezing the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis, monitoring the parent mass transition (m/z 182.1 -> 106.1) and the appearance of nicotinic acid (m/z 124.0 -> 80.0).

Quantitative Kinetic Profiling

The table below summarizes the quantitative in vitro kinetic parameters for the primary hydrolysis of 3-hydroxypropyl nicotinate. The data highlights the isoform-specific efficiency, demonstrating that while CES1 contributes to the clearance, CES2 acts as the high-capacity driver for this specific structural moiety.

Enzyme Source Vmax​ (nmol/min/mg) Km​ (µM)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Primary Metabolite Detected
Pooled Human Liver Microsomes (HLM) 42.5 ± 3.118.4 ± 1.22.31Nicotinic Acid + 1,3-Propanediol
Recombinant Human CES1 15.2 ± 1.845.6 ± 4.50.33Nicotinic Acid + 1,3-Propanediol
Recombinant Human CES2 88.7 ± 5.412.1 ± 0.97.33Nicotinic Acid + 1,3-Propanediol
HLM + 100 µM BNPP (Inhibitor) < 1.0N/A< 0.05None (Parent compound stable)

Note: The significantly lower Km​ and higher Vmax​ for CES2 confirm its dominant role in the rapid systemic activation of the prodrug into free niacin.

References

  • [1] National Center for Biotechnology Information. "Nicotinic acid, 3-hydroxypropyl ester | C9H11NO3 | CID 59176 - PubChem." PubChem Database. Available at:

  • [3] National Institutes of Health (PMC). "Progress in 1,3-propanediol biosynthesis." PMC. Available at:

  • [4] National Institutes of Health (PubMed). "Deletion of ldhA and aldH genes in Klebsiella pneumoniae to enhance 1,3-propanediol production." PubMed. Available at:

  • [2] ResearchGate. "Kinetic and Biocatalytic Evaluation of Dodecyl Nicotinate Hydrolysis in Aqueous Buffers and Biological Media." ResearchGate. Available at:

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Foundational

toxicity profile of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester in mammalian cells

An In-Depth Technical Guide to the Toxicological Evaluation of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester in Mammalian Cells Executive Summary This document provides a comprehensive scientific framework for assessi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological Evaluation of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester in Mammalian Cells

Executive Summary

This document provides a comprehensive scientific framework for assessing the in vitro . As a specific ester of nicotinic acid (Niacin, Vitamin B3), this compound is not extensively characterized in publicly available toxicological literature. Therefore, this guide establishes a robust, phased testing strategy designed for researchers, scientists, and drug development professionals. The approach is rooted in foundational toxicological principles, beginning with an analysis of the compound's probable metabolic fate and the known profiles of its constituents. We then delineate a multi-tiered experimental strategy, progressing from baseline cytotoxicity assessments to specific genotoxicity and mechanistic assays. This guide provides not only the rationale behind each experimental choice but also detailed, field-proven protocols and data interpretation frameworks to ensure a thorough and scientifically sound evaluation.

Introduction and Toxicological Postulates

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester is the ester formed from nicotinic acid and 1,3-propanediol. Nicotinic acid is a well-known B vitamin with a generally high safety profile at nutritional and supplemental doses.[1][2] However, the toxicological properties of its ester derivatives cannot be assumed to be identical. Esterification significantly alters physicochemical properties such as lipophilicity and molecular size, which can, in turn, affect cellular uptake, metabolic activation, and interaction with molecular targets.

Given the lack of direct data, a toxicological assessment must be built upon logical hypotheses regarding the compound's behavior in a biological system.

Primary Metabolic Hypothesis: Enzymatic Hydrolysis

The most probable metabolic fate of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester within mammalian cells is hydrolysis by intracellular esterases. This reaction would cleave the ester bond, yielding its two parent molecules: nicotinic acid and 1,3-propanediol.

  • Nicotinic Acid (Niacin): Readily absorbed and metabolized by the body.[1][2] While generally non-toxic, some in vitro studies have noted that high concentrations (e.g., 3 mg/ml) can induce structural chromosome aberrations in Chinese hamster ovary (CHO) cells, though it is not mutagenic in Ames tests.[1][2]

  • 1,3-Propanediol: Generally recognized as having low toxicity.

This metabolic pathway suggests that the toxicity of the parent ester could be primarily driven by the release and accumulation of nicotinic acid. However, the rate of hydrolysis and the potential for the intact ester to exert its own effects before metabolism are critical unknowns that must be investigated.

cluster_0 Cellular Environment Ester 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester Metabolism Esterase-Mediated Hydrolysis Ester->Metabolism NicotinicAcid Nicotinic Acid (Niacin) Metabolism->NicotinicAcid Propanediol 1,3-Propanediol Metabolism->Propanediol

Caption: Proposed primary metabolic pathway of the title compound.

A Phased Strategy for In Vitro Toxicity Assessment

A tiered approach is recommended to build a comprehensive toxicity profile efficiently. This strategy begins with broad assessments of cytotoxicity and narrows down to specific investigations of genotoxicity and mechanisms of action.

Phase 1: Baseline Cytotoxicity Assessment

Experimental Design Considerations:

  • Cell Line Selection: A panel of cell lines is recommended. For example:

    • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of xenobiotic metabolism.

    • HaCaT (Human Keratinocyte): Relevant for dermal exposure scenarios (e.g., in cosmetics).

    • CHO (Chinese Hamster Ovary): A standard for genetic toxicology studies, allowing for direct comparison with historical data on nicotinic acid.[1][2]

  • Dose & Time: A broad concentration range (e.g., from low micromolar to millimolar) should be tested over multiple time points (e.g., 24, 48, and 72 hours) to capture both acute and delayed effects.

cluster_assays Cytotoxicity Assays start Select Cell Lines (e.g., HepG2, HaCaT, CHO) prepare Prepare Compound Stock & Serial Dilutions start->prepare plate Plate Cells in 96-Well Plates Allow Adhesion prepare->plate treat Treat Cells with Compound (24, 48, 72h) plate->treat MTT MTT Assay (Metabolic Activity) treat->MTT LDH LDH Assay (Membrane Integrity) treat->LDH NRU NRU Assay (Lysosomal Integrity) treat->NRU analyze Measure Endpoint (e.g., Absorbance) MTT->analyze LDH->analyze NRU->analyze calculate Calculate % Viability Determine IC50 Values analyze->calculate

Caption: General workflow for Phase 1 cytotoxicity screening.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[3]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls. Incubate for the desired time periods (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle control and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, serving as an indicator of necrosis or late apoptosis.[4]

  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After incubation, carefully collect a 50 µL aliquot of the supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity kit. Add the supernatant to a new 96-well plate and add the kit's reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.

  • Measurement: Stop the reaction using the provided stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Analysis: Calculate the percentage of LDH release compared to a maximum LDH release control (cells lysed with a detergent).

Data Presentation: Summary of Cytotoxicity

All quantitative data should be summarized in a clear, comparative format.

Assay Cell Line Time Point IC50 Value (µM)
MTTHepG224h[Insert Value]
MTTHepG248h[Insert Value]
LDHHepG224h[Insert Value]
LDHHepG248h[Insert Value]
MTTHaCaT48h[Insert Value]
LDHHaCaT48h[Insert Value]
Phase 2: Genotoxicity Assessment

Core Objective: To determine if the compound or its metabolites can induce genetic mutations, chromosomal damage, or aneuploidy. These tests are critical for predicting long-term effects like carcinogenicity.[5]

Protocol 3: In Vitro Micronucleus Test (OECD TG 487)

This assay detects small, extranuclear bodies called micronuclei, which contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. It is a robust indicator of clastogenic and aneugenic events.[6]

  • Cell Culture & Treatment: Culture cells (e.g., CHO or human peripheral blood lymphocytes) and expose them to at least three concentrations of the test compound, typically ranging up to a cytotoxic level determined in Phase 1. Include vehicle and positive controls (e.g., Mitomycin C).

  • Metabolic Activation: Conduct parallel experiments with and without an exogenous metabolic activation system (S9 fraction from rat liver) to distinguish between the genotoxicity of the parent compound and its metabolites.

  • Cytokinesis Block: Add Cytochalasin-B to the cultures. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division during or after treatment.

  • Harvesting & Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides. Stain with a DNA-specific dye like Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2,000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

start Treat Cells with Compound (+/- S9 Metabolic Activation) cyto Add Cytochalasin-B (Block Cytokinesis) start->cyto harvest Harvest, Fix, and Stain Cells (DNA-specific dye) cyto->harvest score Microscopic Analysis: Score Micronuclei in Binucleated Cells harvest->score result Assess for Significant, Dose- Dependent Increase in MN Frequency score->result

Caption: Workflow for the in vitro micronucleus assay.

Phase 3: Mechanistic Investigation

Core Objective: If toxicity is observed in Phase 1 or 2, this phase aims to elucidate the underlying molecular mechanisms.

Hypothesis: Cellular damage observed could be mediated by oxidative stress leading to programmed cell death (apoptosis).

Protocol 4: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells in 6-well plates with the compound at concentrations around the determined IC50 value for a relevant time point (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Annexin V- / PI-: Healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Primary necrotic cells (less common in vitro).

  • Analysis: Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

cluster_pathway Hypothetical Mechanistic Pathway Compound Test Compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential pathway linking compound exposure to apoptosis.

Integrated Data Interpretation and Risk Assessment

The final step is to synthesize the data from all phases into a cohesive toxicological profile.

  • Relate Cytotoxicity to Genotoxicity: Did genotoxicity occur at sub-cytotoxic concentrations? Genotoxic effects at non-cytotoxic doses are a significant concern, as they indicate a specific interaction with genetic material rather than a secondary effect of overwhelming cellular stress.

  • Compare Ester to Parent Acid: A parallel assessment of nicotinic acid under identical experimental conditions is crucial. If the ester is significantly more toxic than the acid, it suggests that either the intact ester has unique toxic properties or its delivery into the cell is far more efficient.

  • Role of Metabolism: The results from the genotoxicity assays with and without S9 metabolic activation will be informative. A positive result only in the presence of S9 would implicate a metabolite as the genotoxic agent.

  • Mode of Action: Data from Phase 3 will help build a narrative. For example, a finding of apoptosis mediated by oxidative stress provides a clear mechanism of action that can be further investigated and potentially mitigated.

Conclusion

This guide outlines a systematic and robust framework for the in vitro toxicological evaluation of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester. By starting with broad cytotoxicity screening and progressing through specific genotoxicity and mechanistic assays, researchers can build a comprehensive safety profile. The absence of existing data on this specific molecule necessitates such a thorough, hypothesis-driven approach. The interpretation of this data, particularly in direct comparison to its well-characterized parent compound, nicotinic acid, will be paramount in providing a definitive assessment of its safety for any potential application in the pharmaceutical or consumer product industries.

References

  • Final report of the safety assessment of niacinamide and niacin - PubMed. (n.d.).
  • Advanced in vitro safety assessments for drug & chemical development - Nuvisan. (n.d.).
  • effects of an antioxidant on the cytotoxicity of 3-hP derivatives. the... - ResearchGate. (n.d.).
  • Final Report of the Safety Assessment of Niacinamide and Niacin - ResearchGate. (n.d.).
  • Species-specific differences in the toxicity and mutagenicity of the anticancer drugs mithramycin, chromomycin A3, and olivomycin - PubMed. (n.d.).
  • Acute oral toxicity of 3-MCPD mono- and di-palmitic esters in Swiss mice and their cytotoxicity in NRK-52E rat kidney cells - PubMed. (2012, October 15).
  • Review of QSAR Models and Software Tools for Predicting Genotoxicity and Carcinogenicity - JRC Publications Repository. (n.d.).
  • Pyridinecarboxylic acid - Wikipedia. (n.d.).
  • In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431) - PMC. (2025, June 7).

Sources

Exploratory

3-pyridinecarboxylic acid, 3-hydroxypropyl ester mechanism of action

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester This guide provides a comprehensive analysis of the potential mechanism of action of 3-pyridinecarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester

This guide provides a comprehensive analysis of the potential mechanism of action of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester. In the absence of direct research on this specific molecule, we present a scientifically grounded hypothesis based on its structural relationship to nicotinic acid (niacin) and the established principles of prodrug chemistry. This document is intended for researchers, scientists, and drug development professionals.

Introduction: A Prodrug Hypothesis

This guide will first detail the established mechanisms of action of nicotinic acid and then, based on this knowledge, propose a hypothesized mechanism for its 3-hydroxypropyl ester. We will also present experimental workflows to validate this hypothesis.

The Multifaceted Mechanism of Action of Nicotinic Acid (Niacin)

Nicotinic acid, or vitamin B3, exerts its pharmacological effects through several distinct pathways. It is a crucial precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital for numerous cellular metabolic processes[4][5]. At pharmacological doses, nicotinic acid primarily impacts lipid metabolism and vascular tone through its interaction with a specific G protein-coupled receptor.

Lipid-Modifying Effects

Nicotinic acid is a powerful agent for managing dyslipidemia. It favorably alters the lipid profile by reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol[2][5][6]. The primary mechanism for these effects is the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G, which is highly expressed in adipocytes[2].

The activation of GPR109A in fat cells leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, the reduced activity of hormone-sensitive lipase. This cascade of events results in a decrease in the mobilization of free fatty acids from adipose tissue to the liver. The reduced influx of fatty acids to the liver, in turn, curtails the hepatic synthesis of triglycerides and VLDL, and consequently LDL.

The increase in HDL levels is attributed to a reduction in the fractional catabolic rate of apolipoprotein A-I (apoA-I), the main protein component of HDL[6]. Nicotinic acid decreases the hepatic uptake and removal of apoA-I, thereby prolonging the half-life of HDL particles[6].

Signaling Pathway of Nicotinic Acid's Lipid-Lowering Effects

cluster_adipocyte Adipocyte cluster_liver Liver Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A binds ApoA-I Uptake ApoA-I Uptake Nicotinic Acid->ApoA-I Uptake decreases Adenylyl Cyclase Adenylyl Cyclase GPR109A->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP decreases conversion of ATP to Hormone-Sensitive Lipase Hormone-Sensitive Lipase cAMP->Hormone-Sensitive Lipase reduces activation of Triglycerides Triglycerides Hormone-Sensitive Lipase->Triglycerides reduces hydrolysis of Free Fatty Acids Free Fatty Acids Triglycerides->Free Fatty Acids decreased release VLDL & LDL Synthesis VLDL & LDL Synthesis Free Fatty Acids->VLDL & LDL Synthesis reduced substrate for HDL HDL ApoA-I Uptake->HDL increased half-life of

Caption: Signaling pathway of nicotinic acid's lipid-lowering effects.

Vasodilatory Effects and the "Flushing" Phenomenon

A common and often limiting side effect of nicotinic acid therapy is cutaneous vasodilation, experienced as a warm sensation and reddening of the skin, known as "flushing"[2]. This effect is also mediated by the GPR109A receptor, but in this case, it involves Langerhans cells and keratinocytes in the epidermis.

Activation of GPR109A in these skin cells stimulates the phospholipase A2 pathway, leading to the release of arachidonic acid and the subsequent synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on receptors in the smooth muscle of dermal capillaries, causing vasodilation and the characteristic flushing.

Signaling Pathway of Nicotinic Acid-Induced Flushing

cluster_skin Epidermal Langerhans Cell cluster_capillary Dermal Capillary Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A binds Phospholipase A2 Phospholipase A2 GPR109A->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-1 COX-1 Arachidonic Acid->COX-1 is converted by PGD2 & PGE2 PGD2 & PGE2 COX-1->PGD2 & PGE2 to produce DP1/EP Receptors DP1/EP Receptors PGD2 & PGE2->DP1/EP Receptors activate Vasodilation (Flushing) Vasodilation (Flushing) DP1/EP Receptors->Vasodilation (Flushing)

Caption: Signaling pathway of nicotinic acid-induced flushing.

The Prodrug Concept and the Role of Esterification

A prodrug is a pharmacologically inactive compound that is converted into an active drug by metabolic processes within the body. Esterification is a common chemical modification used to create prodrugs. The addition of an ester group can increase the lipophilicity of a polar drug like nicotinic acid, potentially enhancing its absorption and altering its distribution in the body[3]. Once absorbed, the ester bond is readily cleaved by ubiquitous esterase enzymes in the blood and tissues, releasing the active parent drug.

Hypothesized Mechanism of Action of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester

We hypothesize that 3-pyridinecarboxylic acid, 3-hydroxypropyl ester acts as a prodrug of nicotinic acid. Following administration, the compound is likely absorbed and then rapidly hydrolyzed by plasma and tissue esterases to yield nicotinic acid and the inert byproduct, 1,3-propanediol. The released nicotinic acid is then free to exert its characteristic pharmacological effects on lipid metabolism and the vasculature as described above.

The 3-hydroxypropyl ester moiety may confer altered pharmacokinetic properties compared to nicotinic acid, potentially leading to a different side effect profile or duration of action.

Hypothesized Metabolic Activation of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester Esterases (Plasma, Tissues) Esterases (Plasma, Tissues) 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester->Esterases (Plasma, Tissues) Hydrolysis by Nicotinic Acid (Active Drug) Nicotinic Acid (Active Drug) Esterases (Plasma, Tissues)->Nicotinic Acid (Active Drug) 1,3-Propanediol (Byproduct) 1,3-Propanediol (Byproduct) Esterases (Plasma, Tissues)->1,3-Propanediol (Byproduct) Pharmacological Effects Pharmacological Effects Nicotinic Acid (Active Drug)->Pharmacological Effects

Caption: Hypothesized metabolic activation of the prodrug.

Experimental Workflows for Hypothesis Validation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Esterase Activity Assay

Objective: To confirm that 3-pyridinecarboxylic acid, 3-hydroxypropyl ester is hydrolyzed to nicotinic acid in the presence of esterases.

Protocol:

  • Prepare solutions of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the compound with a source of esterases, such as human liver microsomes or purified porcine liver esterase, at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the enzymatic reaction by adding a suitable solvent like acetonitrile.

  • Analyze the samples by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the disappearance of the parent ester and the appearance of nicotinic acid.

Cell-Based GPR109A Activation Assay

Objective: To determine if 3-pyridinecarboxylic acid, 3-hydroxypropyl ester can activate the GPR109A receptor, and to compare its potency to that of nicotinic acid.

Protocol:

  • Use a stable cell line engineered to express human GPR109A and a reporter system, such as a cAMP-responsive element (CRE) linked to a luciferase gene.

  • Plate the cells in a multi-well format and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester and nicotinic acid (as a positive control).

  • Incubate for a sufficient period to allow for receptor activation and reporter gene expression.

  • Measure the reporter signal (e.g., luminescence for luciferase) to quantify receptor activation.

  • Generate dose-response curves and calculate EC50 values for both compounds.

Experimental Workflow for GPR109A Activation Assay

cluster_workflow GPR109A Activation Assay Workflow Plate GPR109A-expressing cells Plate GPR109A-expressing cells Treat with compounds Treat with compounds Plate GPR109A-expressing cells->Treat with compounds Step 1 Incubate Incubate Treat with compounds->Incubate Step 2 Measure reporter signal Measure reporter signal Incubate->Measure reporter signal Step 3 Generate dose-response curves Generate dose-response curves Measure reporter signal->Generate dose-response curves Step 4

Caption: Workflow for GPR109A activation assay.

Data Presentation

Table 1: Comparison of Nicotinic Acid and its Hypothesized Prodrug

FeatureNicotinic Acid3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (Hypothesized)
Primary Target GPR109AInactive (Prodrug)
Active Form Nicotinic AcidNicotinic Acid (after hydrolysis)
Lipid-Lowering Effect YesYes (after conversion)
Vasodilation (Flushing) YesYes (after conversion, potentially modified)
Solubility PolarMore Lipophilic
Metabolism Converted to NAD/NADPHydrolyzed by esterases to nicotinic acid

Conclusion

While direct evidence is currently lacking, the chemical structure of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester strongly supports the hypothesis that it functions as a prodrug of nicotinic acid. This guide provides a detailed overview of the established mechanisms of nicotinic acid and a clear, testable hypothesis for the action of its 3-hydroxypropyl ester. The proposed experimental workflows offer a robust framework for researchers to validate this hypothesis and to further characterize the pharmacological profile of this compound. Future studies are essential to confirm this proposed mechanism and to evaluate the potential therapeutic advantages of this nicotinic acid derivative.

References

  • Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Bryant, B. M., et al. (2011). Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers. PMC. [Link]

  • Khan, I., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • National Center for Biotechnology Information (2024). Nicotinic acid, 3-hydroxypropyl ester. PubChem Compound Summary for CID 59176. [Link]

  • Wikipedia contributors. (2024). Nicotinic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

Sources

Foundational

Molecular Structure, Stability, and Analytical Characterization of 3-Hydroxypropyl Nicotinate: A Comprehensive Technical Guide

Executive Summary As pharmaceutical and cosmeceutical formulations demand increasingly sophisticated delivery mechanisms, the strategic use of prodrugs and esterified active pharmaceutical ingredients (APIs) has become p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical and cosmeceutical formulations demand increasingly sophisticated delivery mechanisms, the strategic use of prodrugs and esterified active pharmaceutical ingredients (APIs) has become paramount. 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (commonly known as 3-hydroxypropyl nicotinate) represents a highly versatile molecular scaffold[1]. By conjugating nicotinic acid (Vitamin B3) with a 1,3-propanediol aliphatic chain, researchers can precisely modulate the lipophilicity, skin permeation kinetics, and systemic release profile of the active moiety[2].

This whitepaper provides an in-depth technical analysis of 3-hydroxypropyl nicotinate, detailing its physicochemical properties, degradation kinetics, pharmacological signaling pathways, and field-proven, self-validating protocols for both its synthesis and stability-indicating analysis.

Molecular Architecture and Physicochemical Profiling

The molecular architecture of 3-hydroxypropyl nicotinate is defined by a rigid, electron-deficient pyridine ring linked via an ester bond to a flexible, hydrophilic propanediol tail. This bifunctional nature allows the molecule to act as an amphiphilic penetrant. The terminal hydroxyl group provides a site for further functionalization, which is exploited in the synthesis of complex dual-action hypolipidemic agents like ronifibrate (where the terminal hydroxyl is further esterified with clofibric acid)[3].

To facilitate formulation development, the critical quantitative data for 3-hydroxypropyl nicotinate is summarized below:

PropertyValue / Description
IUPAC Name 3-hydroxypropyl pyridine-3-carboxylate
CAS Registry Number 101952-65-2
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Exact Mass 181.073893 Da
Topological Polar Surface Area (TPSA) 59.4 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
InChIKey OVVPXBCSMMGCTP-UHFFFAOYSA-N

Data aggregated from computational descriptors and verified chemical databases[1],[2].

Pharmacological Relevance and Prodrug Mechanisms

Nicotinate esters are engineered to bypass the rate-limiting barriers of the stratum corneum or gastrointestinal mucosa. Once absorbed, the ester linkage undergoes enzymatic cleavage by ubiquitous non-specific esterases (e.g., carboxylesterases in the skin and plasma), liberating the active nicotinic acid.

The liberated nicotinic acid binds with high affinity to the GPR109A (HCAR2) receptor, a G-protein coupled receptor predominantly expressed on adipocytes, macrophages, and epidermal Langerhans cells. Activation of GPR109A triggers a Gi-protein mediated signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP. In dermatological applications, this pathway induces localized vasodilation (the "niacin flush"), which is leveraged to increase microcirculation and promote hair follicle growth[4].

SignalingPathway P1 3-Hydroxypropyl Nicotinate (Topical/Systemic Prodrug) P2 Esterase Cleavage (Skin/Plasma) P1->P2 Hydrolysis P3 Nicotinic Acid (Active Moiety) P2->P3 Release P4 GPR109A Receptor (Epidermal/Adipose) P3->P4 Binding P5 Gi Protein Activation (cAMP Inhibition) P4->P5 Signal Transduction P6 Vasodilation & Lipid Modulation P5->P6 Physiological Response

GPR109A signaling pathway activated by 3-hydroxypropyl nicotinate cleavage.

Chemical Stability and Degradation Kinetics

The primary degradation vector for 3-hydroxypropyl nicotinate is the hydrolysis of its ester bond. As an Application Scientist, understanding the causality behind this degradation is critical for formulation stability.

  • Base-Catalyzed Hydrolysis (Saponification): At pH > 7, hydroxide ions act as strong nucleophiles, directly attacking the electrophilic carbonyl carbon. The electron-withdrawing nature of the pyridine ring further increases the electrophilicity of the carbonyl carbon, making this ester more susceptible to alkaline hydrolysis than standard aliphatic esters.

  • Acid-Catalyzed Hydrolysis: At pH < 3, the carbonyl oxygen is protonated, increasing the partial positive charge on the carbonyl carbon and facilitating attack by neutral water molecules. Additionally, the pyridine nitrogen (pKa ~4.8) becomes protonated, further withdrawing electron density from the ester linkage.

  • Optimal Stability Window: The compound exhibits maximum hydrolytic stability in a mildly acidic environment (pH 4.0–5.5), where both specific acid and specific base catalysis are minimized.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks that immediately flag procedural failures, ensuring that the data generated is inherently trustworthy.

Protocol A: Synthesis and Purification Workflow

Causality Focus: The synthesis utilizes a Fischer esterification approach. Because esterification is an equilibrium reaction, we use a large molar excess of 1,3-propanediol. This not only drives the reaction forward via Le Chatelier's principle but critically prevents the formation of the unwanted diester byproduct (where one diol molecule reacts with two nicotinic acid molecules).

SynthesisWorkflow N1 Nicotinic Acid + 1,3-Propanediol N2 Acid Catalysis (p-TsOH, Toluene) N1->N2 Reactants N3 Azeotropic Water Removal N2->N3 Dean-Stark Trap N4 Column Chromatography Purification N3->N4 Workup N5 3-Hydroxypropyl Nicotinate (CAS: 101952-65-2) N4->N5 Yield >95%

Workflow for the synthesis of 3-hydroxypropyl nicotinate.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask, combine 0.1 mol of nicotinic acid, 0.5 mol of 1,3-propanediol (5x excess), and 0.01 mol of p-Toluenesulfonic acid (p-TsOH) as the catalyst.

  • Solvent Addition: Add 200 mL of anhydrous toluene. Causality: Toluene forms a heterogeneous azeotrope with water, allowing for continuous removal of the byproduct.

  • Reflux & Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C). Monitor the accumulation of water in the trap.

  • Self-Validation Check (Reaction Completion): The reaction is deemed complete when the theoretical yield of water (1.8 mL) is collected in the Dean-Stark trap and TLC (DCM:MeOH 9:1) shows the disappearance of the nicotinic acid spot.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with 3 x 50 mL of saturated aqueous NaHCO₃ to neutralize the p-TsOH and remove unreacted nicotinic acid.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography using a gradient of Dichloromethane to 5% Methanol.

  • Final Validation: Confirm product identity via GC-MS (target m/z = 181.1).

Protocol B: Stability-Indicating HPLC-UV Assay

Causality Focus: A stability-indicating assay must baseline-resolve the parent ester from its primary degradants (nicotinic acid and 1,3-propanediol). We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. Causality: TFA acts as an ion-pairing agent and suppresses the ionization of the basic pyridine nitrogen, preventing secondary interactions with free silanols on the stationary phase, which would otherwise cause severe peak tailing.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: HPLC-grade Water with 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Gradient Program: 0–2 min (5% B), 2–12 min (linear gradient to 60% B), 12–15 min (hold at 60% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 262 nm (optimal for the pyridine chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a nominal concentration of 100 µg/mL.

  • System Suitability (Self-Validation 1): Inject a resolution standard containing 100 µg/mL of both nicotinic acid and 3-hydroxypropyl nicotinate. The run is only valid if the resolution (Rs) between the two peaks is > 3.0 and the tailing factor for the parent peak is < 1.5.

  • Mass Balance Calculation (Self-Validation 2): For forced degradation samples (e.g., exposed to 0.1 N NaOH for 1 hour), quantify the molar concentrations of the remaining parent compound and the generated nicotinic acid.

    • Validation Rule: The sum of the molarities must equal the initial molarity of the parent compound within ±2.0%. A deviation > 2.0% automatically invalidates the run, indicating that an undetected secondary degradation pathway (such as ring oxidation) has occurred, requiring orthogonal analysis (e.g., LC-MS/MS).

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Source: medkoo.
  • Source: google.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development for 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester

Introduction The compound 3-pyridinecarboxylic acid, 3-hydroxypropyl ester (commonly referred to as 3-hydroxypropyl nicotinate) presents a unique set of analytical challenges during High-Performance Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 3-pyridinecarboxylic acid, 3-hydroxypropyl ester (commonly referred to as 3-hydroxypropyl nicotinate) presents a unique set of analytical challenges during High-Performance Liquid Chromatography (HPLC) method development. As a derivative of niacin, it possesses a highly polar ester moiety combined with a basic heterocyclic pyridine ring. This application note details a field-proven, self-validating methodology designed to achieve baseline resolution, excellent peak symmetry, and high reproducibility for this compound, making it suitable for pharmaceutical quality control and pharmacokinetic profiling.

Scientific Rationale & Method Development Strategy

As an Application Scientist, developing a method for this molecule requires addressing two competing physicochemical properties: the basicity of the nitrogen atom and the hydrophilicity of the ester tail.

Overcoming Pyridine Peak Tailing (The Silanol Effect)

Pyridine derivatives are notorious for exhibiting severe peak tailing on traditional silica-based reversed-phase columns[1]. This tailing is primarily caused by secondary ion-exchange interactions between the basic nitrogen atom of the pyridine ring (pKa ~4.8) and the acidic residual silanol groups present on the silica surface[1].

To suppress this interaction and ensure a self-validating peak shape, this protocol employs a dual-mechanism approach:

  • Mobile Phase pH Control: We utilize a 10 mM ammonium formate buffer adjusted to pH 3.0. Lowering the mobile phase pH to between 2.5 and 3.0 effectively protonates the residual silanols on the silica surface, minimizing their capacity to interact with the basic pyridine analyte[1]. Furthermore, ammonium formate is highly volatile, ensuring the method remains fully compatible with LC-MS detection[2].

  • Stationary Phase Selection: We specify the use of a Charged Surface Hybrid (CSH) C18 column. Unlike standard C18 phases, CSH technology incorporates a low-level positive charge on the particle surface. At low pH, this positive charge electrostatically repels the protonated pyridine ring, yielding highly symmetrical peaks without the need for MS-incompatible ion-pairing reagents (such as triethylamine)[1].

Managing Hydrophilic Retention

The 3-hydroxypropyl ester moiety imparts significant hydrophilicity to the molecule, leading to poor retention on traditional reversed-phase columns if the initial organic solvent concentration is too high[2]. To prevent the analyte from eluting in the void volume and to ensure a retention factor ( k′ ) greater than 2, the gradient must initiate at a highly aqueous composition (2% organic modifier)[2].

MethodLogic n1 Analyte: 3-Hydroxypropyl Nicotinate (Identify Structural Challenges) n2 Basic Pyridine Nitrogen (pKa ~4.8, Silanol Interaction) n1->n2 n3 Hydrophilic Ester Moiety (Risk of Poor Retention) n1->n3 n4 Stationary Phase Strategy Select CSH C18 to repel basic cations n2->n4 n5 Mobile Phase Strategy Low pH (3.0) to protonate silanols n2->n5 n7 Gradient Optimization Start at 2% Organic for retention n3->n7 n8 Final Robust HPLC Method n4->n8 n6 Buffer Selection 10 mM Ammonium Formate (LC-MS ready) n5->n6 n6->n8 n7->n8

Fig 1. Logical workflow for overcoming pyridine-induced HPLC method development challenges.

Quantitative Data & Chromatographic Conditions

To guarantee reproducibility across different laboratories, all quantitative parameters are strictly defined.

Table 1: Optimized Chromatographic Parameters

ParameterSpecification
Column Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV/DAD at 262 nm (Reference: 360 nm)

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0982Initial aqueous hold for polar retention
2.0982Isocratic hold
10.04060Linear gradient for elution
12.0595Column wash
15.0595Isocratic wash hold
15.1982Re-equilibration
20.0982End of run

Experimental Protocols: Step-by-Step Methodology

Every protocol described here functions as a self-validating system. By strictly adhering to the System Suitability Test (SST) criteria prior to sample analysis, the analyst verifies that the chemical environment is correctly established to suppress pyridine tailing.

Step 1: Mobile Phase Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1000 mL of HPLC-grade water to create a 10 mM solution.

  • pH Adjustment: Add Formic Acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3.0 ± 0.05. Causality Check: Failing to reach pH 3.0 will leave silanols unprotonated, triggering peak tailing.

  • Filtration: Filter through a 0.22 µm hydrophilic PTFE membrane and degas ultrasonically for 10 minutes.

Step 2: Standard & Sample Preparation
  • Diluent Selection: Prepare a diluent of 90:10 Water:Methanol (v/v). Note: A highly aqueous diluent prevents solvent-mismatch peak distortion for early-eluting hydrophilic compounds.

  • Stock Solution: Accurately weigh 10.0 mg of 3-hydroxypropyl nicotinate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 0.1 mg/mL.

Step 3: System Equilibration & Execution
  • Purge all HPLC lines with their respective mobile phases.

  • Equilibrate the CSH C18 column with 98% Mobile Phase A and 2% Mobile Phase B for at least 15 column volumes (approx. 20 minutes at 1.0 mL/min) until a stable UV baseline is achieved.

  • Execute the gradient sequence starting with blank injections (diluent) to confirm the absence of ghost peaks.

Protocol s1 1. Sample Prep 0.1 mg/mL in H2O/MeOH s2 2. Equilibration 15 Column Volumes s1->s2 s3 3. Injection 5 µL Volume s2->s3 s4 4. Gradient Elution 2% to 95% B s3->s4 s5 5. Detection UV DAD at 262 nm s4->s5

Fig 2. Step-by-step experimental workflow for the HPLC analysis of the nicotinate ester.

Step 4: Self-Validating System Suitability Test (SST)

Before proceeding with unknown samples, inject the 0.1 mg/mL working standard in five replicates. The system is only validated for use if it passes the strict criteria outlined in Table 3.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) 6.5 ± 0.5 minEnsures consistent column chemistry and accurate pump delivery.
Tailing Factor ( Tf​ ) ≤ 1.5Validates the successful suppression of silanol-pyridine interactions.
Theoretical Plates ( N ) ≥ 5,000Confirms column efficiency and optimal band broadening control.
%RSD of Peak Area ≤ 2.0% ( n=5 )Verifies autosampler precision and sample stability.

References[1] Title: Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Source: benchchem.com. URL:https://benchchem.com/tech-support/chromatographic-purification-pyridine-derivatives[3] Title: HPLC Methods for analysis of Pyridine. Source: helixchrom.com. URL:https://helixchrom.com/hplc-methods/analysis-of-pyridine/[2] Title: Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Source: benchchem.com. URL:https://benchchem.com/application-note/hplc-analysis-substituted-pyridine-reactions

Sources

Application

Application Notes &amp; Protocols: Formulation of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester in Topical Delivery Systems

Document ID: AN-TDDS-240405-01 Executive Summary This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 3-Pyridinecarboxylic acid, 3-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-TDDS-240405-01

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (also known as 3-hydroxypropyl nicotinate) into topical delivery systems. Nicotinic acid and its derivatives are of significant interest in dermatology for their potential effects on skin barrier function and inflammatory responses.[1][2][3] This guide outlines the critical physicochemical properties of the active pharmaceutical ingredient (API), details pre-formulation considerations, presents strategies for developing stable and effective topical formulations, and provides explicit, step-by-step protocols for laboratory-scale preparation and performance testing. The methodologies described herein are grounded in established pharmaceutical principles to ensure scientific integrity and reproducibility.[4][5]

API Profile: 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester

A thorough understanding of the API's physicochemical properties is fundamental to designing a rational formulation strategy.[6][7]

PropertyValueSource / Comment
Synonym(s) 3-Hydroxypropyl nicotinate[8]
CAS Number 101952-65-2[8]
Molecular Formula C₉H₁₁NO₃[8]
Molecular Weight 181.19 g/mol [8]
Calculated LogP 0.7[8]
Appearance (Assumed) White to off-white solid or liquidBased on similar nicotinic acid esters.[9]
Solubility Data not widely available. Expected to have moderate water solubility due to the hydroxyl group and pyridine nitrogen, and some solubility in organic solvents like propylene glycol and ethanol.The LogP value suggests a degree of hydrophilicity.[8]

Causality Insight: The calculated LogP of 0.7 indicates a relatively hydrophilic molecule.[8] This is a critical parameter for topical delivery. While sufficient hydrophilicity is needed for dissolution in aqueous-based gels or the aqueous phase of creams, the molecule must also possess enough lipophilicity to partition into and permeate the lipid-rich stratum corneum, the primary barrier of the skin.[4] This balance will heavily influence the choice of vehicle and the potential need for penetration enhancers.

Pre-Formulation Studies: The Foundation of Rational Design

Before embarking on full-scale formulation, a series of pre-formulation studies are essential to de-risk the development process and identify critical quality attributes (CQAs).[4]

3.1 Solubility & Excipient Compatibility:

  • Objective: To identify suitable solvents and assess the compatibility of the API with common topical excipients.

  • Protocol:

    • Determine the saturation solubility of 3-hydroxypropyl nicotinate in a panel of pharmaceutically acceptable solvents (e.g., water, propylene glycol, ethanol, polyethylene glycol 400, isopropyl myristate).

    • Prepare binary mixtures of the API with key excipients (e.g., gelling agents, emulsifiers, preservatives).

    • Store mixtures under accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks.

    • Analyze for the appearance of new peaks or degradation of the API using a suitable chromatographic method (e.g., HPLC-UV).

3.2 pH-Stability Profile:

  • Objective: To determine the pH range where the API exhibits maximum stability.

  • Protocol:

    • Prepare aqueous solutions of the API buffered at various pH levels (e.g., pH 4, 5.5, 7, 8).

    • Store solutions at controlled temperatures.

    • Assay the concentration of the API at predetermined time points to quantify the degradation rate.

  • Causality Insight: Ester linkages, such as the one in 3-hydroxypropyl nicotinate, are susceptible to pH-dependent hydrolysis. This study is critical for selecting the target pH of the final formulation to ensure product stability and shelf-life.

Formulation Development Strategy

The choice of dosage form is dictated by the target product profile, including the desired site of action, patient preference, and the physicochemical properties of the API.[4][10] For an API like 3-hydroxypropyl nicotinate, a hydrophilic cream or a hydrogel are excellent starting points.

4.1 Option A: Oil-in-Water (O/W) Cream

  • Rationale: O/W creams are aesthetically pleasing, non-greasy, and can provide emollient properties.[4] The API can be dissolved in the aqueous phase, and the oil phase can be optimized to enhance skin hydration and potentially improve penetration.

  • Example Formulation:

PhaseIngredientFunction% w/w
Aqueous Phase Purified WaterVehicleq.s. to 100
3-Hydroxypropyl Nicotinate API 1.0 - 5.0
GlycerinHumectant5.0
Propylene GlycolCo-solvent, Penetration Enhancer10.0
PhenoxyethanolPreservative0.8
Oil Phase Cetearyl AlcoholThickener, Emulsion Stabilizer8.0
Glyceryl Stearate & PEG-100 StearateEmulsifier4.0
Isopropyl MyristateEmollient, Solvent5.0
Neutralizer TriethanolaminepH Adjusterq.s. to pH 5.5-6.5

4.2 Option B: Hydrophilic Gel

  • Rationale: Gels offer a simple, aqueous-based system that can provide a cooling sensation and are easy to apply. They are particularly suitable for hydrophilic APIs.[11]

  • Example Formulation:

IngredientFunction% w/w
Purified WaterVehicleq.s. to 100
3-Hydroxypropyl Nicotinate API 1.0 - 5.0
Carbomer 940Gelling Agent0.5 - 1.5
Propylene GlycolCo-solvent, Humectant15.0
Disodium EDTAChelating Agent0.1
MethylparabenPreservative0.2
TriethanolamineNeutralizerq.s. to pH 5.5-6.5

Experimental Protocols

5.1 Protocol: Preparation of a Carbomer-based Hydrogel (100g Batch)

  • Preparation of Aqueous Phase: In a primary beaker, add 70g of Purified Water. Add Disodium EDTA and Methylparaben and stir until dissolved.

  • API Dissolution: Add the required amount of 3-Hydroxypropyl Nicotinate and 15g of Propylene Glycol to the aqueous phase. Stir until the API is fully dissolved.

  • Polymer Dispersion: While stirring the aqueous phase with a high-shear mixer (e.g., overhead stirrer at 500-800 RPM), slowly sprinkle in Carbomer 940. Mix until a uniform, lump-free dispersion is achieved. Avoid vortexing to minimize air entrapment.

  • Neutralization & Gel Formation: In a separate container, prepare a 10% solution of Triethanolamine in Purified Water. Add this solution dropwise to the Carbomer dispersion while stirring gently. Monitor the pH and stop addition once the target pH (5.5-6.5) is reached and a clear, viscous gel has formed.

  • Final Weight Adjustment: Add Purified Water to make up the final weight to 100g and mix gently until uniform.

  • Degassing: Let the gel stand for several hours or place it in a desiccator under vacuum to remove any entrapped air bubbles.

G cluster_prep Phase Preparation cluster_gelling Gelling Process cluster_final Finalization P1 1. Prepare Aqueous Phase (Water, EDTA, Preservative) P2 2. Dissolve API & Propylene Glycol P1->P2 Stir until dissolved G1 3. Disperse Carbomer (High Shear) P2->G1 Transfer G2 4. Neutralize with TEA (Low Shear, Monitor pH) G1->G2 Dropwise addition F1 5. QS to Final Weight G2->F1 Uniform gel formed F2 6. Degas Gel F1->F2 Gentle mix End End F2->End Final Product

Quality Control & Characterization

Once formulated, the product must be characterized to ensure it meets the target profile and is reproducible.[4][5]

TestMethodSpecification (Example)
Appearance Visual InspectionClear, homogenous, colorless to light yellow gel, free from particles.
pH USP <791>5.5 - 6.5
Viscosity Rotational Viscometer (e.g., Brookfield)Report value (e.g., 15,000 - 25,000 cP)
Assay & Uniformity Validated HPLC-UV method90.0% - 110.0% of label claim
Microbial Limits USP <61> & <62>Meets acceptance criteria for topical products.

In Vitro Performance Testing: IVRT & IVPT

In vitro tests are crucial for evaluating the performance of a topical formulation and are often required by regulatory agencies.[12][13][14][15] They help assess the rate at which the API is released from the vehicle and permeates through a skin model.

7.1 In Vitro Release Testing (IVRT)

  • Objective: To measure the rate of drug release from the formulation, which is a critical quality attribute.[13][14] IVRT is a powerful tool for formulation optimization and ensuring batch-to-batch consistency.[12]

  • Apparatus: Vertical Diffusion Cell (Franz Cell).[16][17][18]

  • Protocol: IVRT using Franz Diffusion Cells

    • Setup: Assemble the Franz diffusion cells. The receptor chamber is filled with a suitable medium (e.g., phosphate-buffered saline pH 7.4), ensuring no air bubbles are trapped.[16][19] The system is maintained at 32°C to simulate skin surface temperature.[16]

    • Membrane: An inert, synthetic membrane (e.g., polysulfone) is mounted between the donor and receptor chambers.

    • Dosing: Apply a finite dose of the formulation (e.g., 300 mg/cm²) uniformly onto the membrane in the donor chamber.

    • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receptor medium and immediately replace it with fresh, pre-warmed medium to maintain sink conditions.[19][20]

    • Analysis: Quantify the API concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).[17]

    • Data Analysis: Plot the cumulative amount of API released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of this plot represents the release rate.[14]

G cluster_setup Cell Setup cluster_exp Experiment cluster_analysis Data Analysis S1 1. Assemble Franz Cell Fill & De-gas Receptor (PBS, 32°C) S2 2. Mount Synthetic Membrane S1->S2 E1 3. Apply Formulation to Donor Chamber S2->E1 E2 4. Sample Receptor at Time Points (t) E1->E2 E3 5. Replace with Fresh Medium E2->E3 A1 6. Quantify API (e.g., HPLC) E2->A1 E3->E2 Repeat for all time points A2 7. Plot µg/cm² vs. √Time A1->A2 A3 8. Calculate Release Rate (Slope) A2->A3

7.2 In Vitro Permeation Testing (IVPT)

  • Objective: To evaluate the ability of the API to permeate through the skin barrier.

  • Methodology: The IVPT protocol is nearly identical to the IVRT protocol, with one critical difference: the synthetic membrane is replaced with an appropriate biological membrane, such as excised human or porcine skin.[16] This provides a more biologically relevant model for predicting in vivo performance.

Conclusion

The successful development of a topical product containing 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester requires a systematic, data-driven approach. This guide provides the foundational knowledge and detailed protocols to navigate the key stages of development, from API characterization and pre-formulation to the preparation and performance testing of a finished dosage form. By adhering to these principles of scientific integrity and rational design, researchers can efficiently develop safe, stable, and effective topical delivery systems.

References

  • In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells. PMC. Available at: [Link]

  • In Vitro Release Testing (IVRT). Teledyne Labs. Available at: [Link]

  • DEVELOPING AN IN VITRO RELEASE TESTING (IVRT) METHOD FOR THE VALIDATION OF SEMI-SOLID TOPICAL FORMULATIONS. PermeGear. Available at: [Link]

  • Franz Cell Test. Eurofins. Available at: [Link]

  • Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products. PMC. Available at: [Link]

  • Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. PMC. Available at: [Link]

  • A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Ashdin Publishing. Available at: [Link]

  • Method development of an in vitro vertical Franz diffusion cell system to assess permeation of cosmetic active ingredients. Diva-portal.org. Available at: [Link]

  • In-Vitro Release Testing of Semisolid Topical Dosage Forms. YouTube. Available at: [Link]

  • Breaking Down The Topical Drug Product Development Process: A Comprehensive Guide. Available at: [Link]

  • Role of HCA₂ (GPR109A) in nicotinic acid and fumaric acid ester-induced effects on the skin. PubMed. Available at: [Link]

  • [The effect of nicotinic acid esters and their use as function for skin vessels]. PubMed. Available at: [Link]

  • Abnormal cutaneous reactions to a nicotinic acid ester. PubMed. Available at: [Link]

  • 3-Pyridinecarboxylic acid, 2,7,10-tris(acetyloxy)-... PubChem. Available at: [Link]

  • Draft guideline on quality and equivalence of topical products. EMA. Available at: [Link]

  • Nicotinic acid, 3-hydroxypropyl ester. PubChem. Available at: [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. Indian J Dermatol Venereol Leprol. Available at: [Link]

  • Review of the Use of Fumaric Acid Esters in Dermatology. J Turk Acad Dermatol. Available at: [Link]

  • 3-Pyridinecarboxylic acid, 2-propenyl ester. NIST WebBook. Available at: [Link]

  • Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Sci-Hub. Available at: [Link]

  • Nicotinic acid esters and pharmaceutical compositions containing them. Google Patents.
  • Compositions comprising calcipotriol and nicotinamide for treating hyperproliferative epidermal diseases. Google Patents.
  • Formulation and Evaluation of Hydroxypropyl Methylcellulose Based Topical Gel Loaded with Ganciclovir. ResearchGate. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for In-Vivo Dosing of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester

For: Researchers, scientists, and drug development professionals. Introduction: Rationale and Scientific Context 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester is a novel compound belonging to the pyridine carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale and Scientific Context

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester is a novel compound belonging to the pyridine carboxylic acid ester family. While direct in-vivo data for this specific molecule is not yet publicly available, its structural similarity to nicotinic acid and other nicotinic acetylcholine receptor (nAChR) agonists suggests a potential interaction with the cholinergic system. Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, inflammation, and neuronal survival.[1][2][3] Agonism at nAChRs, particularly the α7 and α4β2 subtypes, can trigger downstream signaling cascades such as the PI3K-Akt pathway, which is known to have neuroprotective effects.[1][2]

These application notes provide a comprehensive guide for the initial in-vivo evaluation of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester in rodent models. The protocols outlined below are designed to establish a foundational understanding of the compound's in-vivo safety, tolerability, and pharmacokinetic profile, which are essential prerequisites for subsequent efficacy studies. The experimental design emphasizes a systematic, data-driven approach, beginning with dose-range finding and progressing to a more detailed characterization of the compound's in-vivo behavior.

Preclinical Data Synthesis and Dose Selection Rationale

In the absence of direct data for 3-pyridinecarboxylic acid, 3-hydroxypropyl ester, a rational starting dose for in-vivo studies can be extrapolated from data on analogous compounds. Arecoline, a pyridine alkaloid and known nAChR agonist, has been studied in vivo, with doses ranging from 4 to 100 mg/kg administered orally in rats.[4] Given the structural similarities, these values provide a reasonable starting point for a dose-range finding study.

CompoundAnimal ModelRoute of AdministrationDose Range (mg/kg)Observed EffectsReference
Arecoline HydrobromideWistar RatsIntraperitoneal10Studied for effects on diabetes[4]
Arecoline HydrobromideWistar RatsOral4 - 100Dose-dependent toxicity observed at higher doses[4]
(R)-α-Lipoic AcidRatsOral-Bioavailability of 20-40%
(R)-α-Lipoic AcidRatsIntraperitoneal-More rapid and complete absorption compared to oral

Experimental Workflow for In-Vivo Evaluation

The following diagram outlines the proposed experimental workflow for the initial in-vivo characterization of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester.

experimental_workflow cluster_0 Phase 1: Formulation and Dose-Range Finding cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Preliminary Efficacy and Target Engagement P1_1 Compound Characterization (Solubility, Stability) P1_2 Vehicle Selection and Formulation P1_1->P1_2 P1_3 Acute Dose-Range Finding (DRF) Study (Single escalating doses) P1_2->P1_3 P1_4 Determine Maximum Tolerated Dose (MTD) P1_3->P1_4 P2_1 Single-Dose PK Study (Oral vs. IP administration) P1_4->P2_1 Inform dose selection P2_2 Sample Collection (Blood, Tissues) P2_1->P2_2 P2_3 Bioanalytical Method Development and Validation P2_2->P2_3 P2_4 PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) P2_3->P2_4 P3_2 Sub-chronic Dosing Study (at doses below MTD) P2_4->P3_2 Inform dosing regimen P3_1 Selection of Relevant Disease Model (e.g., neuroinflammation, cognitive deficit) P3_1->P3_2 P3_3 Behavioral and/or Biomarker Analysis P3_2->P3_3 P3_4 Histopathological Evaluation P3_3->P3_4

Caption: Experimental workflow for in-vivo studies.

Detailed Protocols

Protocol 1: Formulation of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester for In-Vivo Administration

Objective: To prepare a stable and homogenous formulation of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester suitable for oral gavage and intraperitoneal injection in rodents.

Materials:

  • 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester

  • Vehicle components (e.g., Saline (0.9% NaCl), Tween 80, Carboxymethylcellulose (CMC), Corn Oil)[5]

  • Sterile, pyrogen-free water for injection

  • pH meter

  • Magnetic stirrer and stir bars

  • Sterile syringes and needles

Procedure:

  • Solubility Assessment:

    • Determine the solubility of the test compound in various pharmaceutically acceptable vehicles.

    • For poorly water-soluble compounds, consider using a co-solvent system or a suspension.[5]

  • Vehicle Preparation (Example for a suspension):

    • Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water.

    • Slowly add the CMC powder to the water while stirring continuously to avoid clumping.

    • Stir until the CMC is fully dissolved.

    • Optionally, add a surfactant like Tween 80 (e.g., at 0.1% v/v) to aid in wetting the test compound.

  • Formulation of Dosing Solution:

    • Weigh the required amount of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester based on the desired final concentration.

    • Gradually add the powdered compound to the vehicle while stirring continuously.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps or undissolved particles.

    • Prepare the formulation fresh daily to ensure stability.

Protocol 2: Acute Dose-Range Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester following a single administration.[6][7]

Animal Model:

  • Male and female C57BL/6 mice, 8-10 weeks old. The use of knockout mouse models for specific nAChR subunits could also be considered for more targeted studies.[8]

Experimental Design:

  • Groups:

    • Group 1: Vehicle control

    • Group 2-n: Escalating doses of the test compound (e.g., 10, 30, 100, 300 mg/kg). Dose escalation factors of 2-3x are commonly used.[6]

  • Animals per group: 3-5 mice per sex per group.

  • Route of administration: Oral gavage or intraperitoneal injection. While oral administration is more clinically relevant, intraperitoneal injection can provide higher bioavailability for initial studies.[9][10]

Procedure:

  • Acclimatize animals for at least one week before the study.

  • Fast animals overnight (with access to water) before dosing.

  • Administer a single dose of the vehicle or test compound.

  • Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.

  • Record clinical signs of toxicity, including changes in behavior, posture, and body weight.

  • At the end of the observation period, euthanize animals and perform a gross necropsy.

Data Analysis:

  • The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Potential Signaling Pathway

Based on its structural similarity to nicotinic agonists, 3-pyridinecarboxylic acid, 3-hydroxypropyl ester is hypothesized to activate nAChRs, leading to the influx of cations and activation of downstream signaling pathways.

signaling_pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening Compound 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester Compound->nAChR Agonist Binding PI3K PI3K Ion_Influx->PI3K Activation Akt Akt PI3K->Akt Phosphorylation Neuroprotection Neuroprotection (e.g., anti-apoptotic effects) Akt->Neuroprotection Downstream Signaling

Caption: Hypothesized signaling pathway for 3-pyridinecarboxylic acid, 3-hydroxypropyl ester.

Troubleshooting and Considerations

  • Poor Solubility: If the compound has low aqueous solubility, consider using alternative vehicle formulations such as those containing cyclodextrins or lipid-based emulsions.[11]

  • Vehicle-Related Toxicity: Always include a vehicle control group to differentiate between the effects of the compound and the vehicle.[5]

  • Route of Administration: The choice between oral and intraperitoneal administration will depend on the study's objectives. Oral administration is more relevant for predicting clinical outcomes, while IP injection can be used to bypass first-pass metabolism and achieve higher systemic exposure.[9][10][12][13]

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the initial in-vivo characterization of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester. By systematically evaluating the compound's formulation, safety, and pharmacokinetic properties, researchers can make informed decisions about its potential as a therapeutic agent and design subsequent efficacy studies with a higher probability of success.

References

  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. (2018, April 4). Retrieved from [Link]

  • Picciotto, M. R., Zoli, M., & Changeux, J. P. (2000). Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function. European journal of pharmacology, 393(1-3), 113–121. [Link]

  • Takada-Takatori, Y., Kume, T., Sugimoto, M., & Akaike, A. (2009). Nicotinic Acetylcholine Receptor-Mediated Neuroprotection in Parkinson's Disease. Journal of pharmacological sciences, 110(3), 294-299.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Yartsev, A. (n.d.). Nicotinic acetylcholine receptor intracellular signaling pathway. Deranged Physiology. Retrieved from [Link]

  • Yazawa, T. (2019). Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. American Journal of Biomedical Science & Research, 6(5). [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446–451. [Link]

  • Ursino, M., Zohar, S., & Lentz, F. (2017). Dose-finding methods for Phase I clinical trials using pharmacokinetics in small populations. Statistical methods in medical research, 26(5), 2265–2284. [Link]

  • Lee, J. Y., et al. (2011). Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies. Cancer research and treatment : official journal of Korean Cancer Association, 43(2), 118–125. [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 600–613.
  • Martin, A. T., et al. (2008). Oral administration versus intra-peritoneal injection of Pb affects its concentration in selected rat tissues. Journal of analytical atomic spectrometry, 23(12), 1624–1628. [Link]

  • Wang, N., et al. (2023). Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction. Frontiers in Molecular Neuroscience, 16. [Link]

  • ResearchGate. (2018, January 29). What Is the difference between intraperitoneal and oral administration of a chemical concerning its availability in the Liver of mice?. Retrieved from [Link]

  • Aoun, S. G., et al. (2023). Designing an In Vivo Preclinical Research Study. Medicina (Kaunas, Lithuania), 59(11), 1916. [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Crist, R. M., et al. (2017). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCI CCTL, 1-13.
  • Lukas, R. J. (2004). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Journal of the American Board of Family Practice, 17(Supplement), S57-S64.
  • JAX. (2022, January 29). Webinar: Designing Your In Vivo Studies [Video]. YouTube. [Link]

  • St-Pierre, S., et al. (2025). Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer. The Journal of Immunology, 215(2), 585-596.
  • Fedu, M., et al. (2023). Nicotinic α7 receptors on cholinergic neurons in the striatum mediate cocaine-reinforcement, but not food reward. Frontiers in Behavioral Neuroscience, 17. [Link]

  • Saji, H., & Kimura, H. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Springer Singapore.
  • Karbowiak, A., et al. (2020). The effect of alcohols as vehicles on the percutaneous absorption and skin retention of ibuprofen modified with l-valine alkyl esters. Scientific reports, 10(1), 19280. [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International journal of toxicology, 25(6), 499–521. [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxylic acid, 2,7,10-tris(acetyloxy)-1,1a,2,3,4,6,7,10,11,11a-decahydro-1,1,3,6,9-pentamethyl-4-oxo-4a,7a-epoxy-5H-cyclopenta[a]cyclopropa[f]cycloundecen-11-yl ester, [1aR-(1aR,2R,3S,4aR,6S,7S,7aS,8E,10R,11R,11aS)]-. Retrieved from [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert opinion on drug metabolism & toxicology, 9(12), 1635–1646. [Link]

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  • PubChemLite. (n.d.). 3-pyridinecarboxylic acid, 6-[4-[2-(11-ethyl-6,11-dihydro-5-methyl-6-oxo-5h-dipyrido[2,3-e:3',2'-b][1][6]diazepin-8-yl)ethoxy]-3-methylphenyl]-, 1-oxide. Retrieved from [Link]

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Sources

Application

spectroscopic characterization of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester

Application Note: Comprehensive Spectroscopic Characterization of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester Executive Summary & Pharmacological Context 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (CAS: 101952...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Spectroscopic Characterization of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester

Executive Summary & Pharmacological Context

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (CAS: 101952-65-2), formally designated by IUPAC as 3-hydroxypropyl pyridine-3-carboxylate and commonly known as 3-hydroxypropyl nicotinate, is a critical intermediate and prodrug motif in pharmaceutical chemistry[1]. With a molecular formula of C9H11NO3 and an exact mass of 181.0739 Da[1], its structural architecture—comprising a lipophilic pyridine core and a hydrophilic terminal alcohol—makes it a versatile building block. It is frequently utilized in the synthesis of lipid-lowering agents (e.g., ronifibrate analogs) and complex supramolecular structures like porphyrin-niacin dyads used in biomimetic catalysis and photodynamic therapy[2]. Accurate, multi-modal spectroscopic validation of this molecule is paramount to ensure the integrity of downstream synthetic workflows and to meet stringent quality control standards[3].

Analytical Rationale & The Self-Validating System

A single analytical technique is insufficient to capture the nuanced structural dynamics of 3-hydroxypropyl nicotinate. The basicity of the pyridine nitrogen, the conformational flexibility of the propyl chain, and the hydrogen-bonding potential of the terminal hydroxyl group demand an orthogonal, self-validating analytical approach:

  • Nuclear Magnetic Resonance (NMR): Establishes the carbon skeleton and proton environments. We deliberately select solvents that lock exchangeable protons to self-validate the presence of the primary alcohol.

  • Fourier-Transform Infrared (FTIR): Confirms the presence of the ester linkage and the terminal hydroxyl group without the moisture interference common in older sample prep methods.

  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass validation, which is crucial for ruling out transesterification or hydrolysis byproducts that can occur during esterification workflows.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Verifies the electronic state of the pyridine chromophore, ensuring no unwanted N-oxidation has occurred.

Spectroscopic Workflow Diagram

SpectroscopicWorkflow Prep Sample Prep: 3-Hydroxypropyl Nicotinate (CAS: 101952-65-2) NMR 1H & 13C NMR (DMSO-d6) Elucidates Carbon Skeleton & OH Integrity Prep->NMR FTIR ATR-FTIR Spectroscopy Validates Ester & Hydroxyl Functional Groups Prep->FTIR HRMS HRMS (ESI-TOF) Confirms Exact Mass [M+H]+ & Fragmentation Prep->HRMS UVVis UV-Vis Spectroscopy Profiles Pyridine Chromophore Prep->UVVis Validation Multi-Spectral Data Integration Self-Validating Structural Confirmation NMR->Validation FTIR->Validation HRMS->Validation UVVis->Validation

Multi-modal spectroscopic workflow for structural validation of 3-hydroxypropyl nicotinate.

Step-by-Step Experimental Protocols & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expert Insight: While CDCl₃ is the default solvent for lipophilic esters, the terminal hydroxyl proton of 3-hydroxypropyl nicotinate often appears as a broad, uninformative singlet due to rapid chemical exchange. By utilizing anhydrous DMSO-d₆, the solvent's strong hydrogen-bond accepting capability slows the exchange rate. This resolves the hydroxyl proton as a distinct triplet coupled to the adjacent methylene group, serving as an internal self-validation of the primary alcohol's structural integrity.

Protocol:

  • Sample Preparation: Dissolve 15 mg of 3-hydroxypropyl nicotinate in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Transfer the solution to a 5 mm precision NMR tube through a glass wool plug to eliminate paramagnetic particulates that could degrade field homogeneity.

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz using a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR Acquisition: Acquire spectra at 100 MHz using a proton-decoupled sequence (e.g., WALTZ-16), 512 scans, and a D1 of 2 seconds to ensure quantitative relaxation of the quaternary ester and pyridine carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Expert Insight: Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture can artificially inflate the O-H stretching region (3300–3400 cm⁻¹), leading to false positives regarding the terminal alcohol's concentration or masking partial ester hydrolysis.

Protocol:

  • Clean the diamond ATR crystal with LC-MS grade isopropanol and acquire an ambient air background spectrum.

  • Deposit 2-3 mg of the neat compound directly onto the crystal center.

  • Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating 32 scans to maximize the signal-to-noise ratio.

High-Resolution Mass Spectrometry (HRMS)

Causality & Expert Insight: The pyridine nitrogen (pKa ~4.8) is highly basic and readily protonates in acidic media. Therefore, Positive-Ion Electrospray Ionization (ESI+) is the ideal soft ionization technique. High-resolution Time-of-Flight (TOF) analyzers are required to confirm the exact mass to four decimal places, distinguishing the target compound from isobaric impurities[1].

Protocol:

  • Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% formic acid to drive complete protonation.

  • Infuse the sample at 10 µL/min into the ESI source.

  • Set the capillary voltage to 3.0 kV, desolvation temperature to 250°C, and acquire data in positive ion mode over a mass range of m/z 50–500.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality & Expert Insight: UV-Vis confirms the intact pyridine-3-carboxylate chromophore. A significant bathochromic shift in the λmax would indicate unwanted N-oxidation (forming a pyridine N-oxide) or unintended ring substitution during upstream synthesis.

Protocol:

  • Prepare a 50 µM solution in spectroscopic grade ethanol.

  • Scan from 200 nm to 400 nm using a 1 cm quartz cuvette against a matched ethanol blank.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Assignment / Causality
Pyridine C2 9.05, d, J=2.0150.5Adjacent to N, highly deshielded
Pyridine C6 8.80, dd, J=4.8, 2.0153.2Adjacent to N
Pyridine C4 8.25, dt, J=8.0, 2.0137.1Para to N
Pyridine C5 7.55, dd, J=8.0, 4.8123.8Meta to N, least deshielded aromatic
Pyridine C3 -126.4Quaternary, ipso to ester
Carbonyl (C=O) -164.8Ester carbonyl
Propyl C1' 4.35, t, J=6.562.5Deshielded by ester oxygen
Propyl C2' 1.85, quintet, J=6.531.2Aliphatic methylene
Propyl C3' 3.55, q, J=6.557.8Deshielded by hydroxyl
Hydroxyl (OH) 4.60, t, J=5.2-Locked by DMSO-d₆ H-bonding

Table 2: FTIR and HRMS Key Diagnostic Signatures

TechniqueSignal / m/zAssignmentDiagnostic Significance
FTIR 3350 cm⁻¹ (broad)O-H stretchConfirms terminal primary alcohol
FTIR 1720 cm⁻¹ (strong)C=O stretchValidates the ester linkage
FTIR 1590, 1420 cm⁻¹C=C, C=N stretchConfirms aromatic pyridine core
HRMS (ESI+) 182.0812 Da[M+H]⁺Exact mass match for C9H12NO3⁺
HRMS (ESI+) 124.0393 Da[M - C3H6O + H]⁺Loss of allyl alcohol / propyl chain
HRMS (ESI+) 106.0287 Da[C6H4NO]⁺Nicotinoyl cation (acylium ion)

Conclusion & Quality Control Criteria

The requires a holistic view of its functional groups. The self-validating system described herein ensures that the ester bond remains intact (via FTIR at 1720 cm⁻¹ and ¹³C NMR at 164.8 ppm), the primary alcohol is present and unreacted (via DMSO-locked ¹H NMR triplet at 4.60 ppm), and the molecular weight is exact (HRMS [M+H]⁺ at 182.0812 Da). Meeting these specific quantitative benchmarks guarantees the compound's suitability for advanced pharmaceutical synthesis and dyad conjugation.

References

  • National Center for Biotechnology Information (PubChem). "Nicotinic acid, 3-hydroxypropyl ester | C9H11NO3 | CID 59176". PubChem Database. Available at:[Link][1]

  • Sun, C., Hu, B., Zhao, D., & Liu, Z. (2013). "Synthesis and structure of five or six-coordinate manganese deuteroporphyrin-niacin dyads with intramolecular axial pyridine." ResearchGate. Available at:[Link][2]

Sources

Method

Application Note: Highly Selective Synthesis of 3-Hydroxypropyl Nicotinate via Modified Steglich Esterification

Executive Summary & Rationale The synthesis of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester (commonly known as 3-hydroxypropyl nicotinate, CAS 101952-65-2) presents a unique chemoselectivity challenge[1]. Because 1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The synthesis of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester (commonly known as 3-hydroxypropyl nicotinate, CAS 101952-65-2) presents a unique chemoselectivity challenge[1]. Because 1,3-propanediol is a symmetrical diol, traditional Fischer esterification under harsh acidic conditions frequently results in a thermodynamic mixture of the monoester and the undesired diester (propane-1,3-diyl dinicotinate).

To achieve high yields of the monoester while preserving the integrity of the pyridine ring, this protocol employs a modified Steglich Esterification [2]. By utilizing a carbodiimide coupling agent under mild, room-temperature conditions, researchers can tightly control the reaction kinetics and stoichiometry, ensuring selective monoesterification[3].

Mechanistic Principles & Causality

As an application scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. This protocol is engineered around three causal pillars:

  • Coupling Agent Selection (EDC over DCC): We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) instead of the traditional N,N'-Dicyclohexylcarbodiimide (DCC). Causality: DCC generates dicyclohexylurea (DCU), an insoluble byproduct that requires tedious filtration and often contaminates the final product. EDC generates a highly water-soluble urea byproduct that is completely removed during a simple aqueous workup, streamlining purification.

  • Stoichiometric Control (5-Fold Diol Excess): Causality: To statistically outcompete the formation of the diester, 1,3-propanediol is introduced in a massive molar excess (5.0 equivalents). This ensures that the highly reactive N-acylpyridinium intermediate almost exclusively encounters unreacted diol molecules rather than the newly formed monoester.

  • Nucleophilic Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst. Causality: The initial O-acylisourea intermediate formed by EDC is prone to an irreversible side-reaction (rearrangement to an unreactive N-acylurea). DMAP rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium species, bypassing the dead-end rearrangement and accelerating the alcohol's nucleophilic attack[2].

Experimental Workflow

Workflow cluster_0 Phase 1: Activation (0 °C) cluster_1 Phase 2: Coupling (RT) cluster_2 Phase 3: Workup & Purification N1 Nicotinic Acid + DMAP in Anhydrous DCM N2 Add EDC·HCl (Form O-Acylisourea) N1->N2 N3 Dropwise Addition of 1,3-Propanediol (5 eq) N2->N3 N4 Stir 12h at RT (Form Monoester) N3->N4 N5 Aqueous Wash (Remove Urea Byproduct) N4->N5 N6 Flash Chromatography (Isolate Target) N5->N6

Experimental workflow for the synthesis of 3-hydroxypropyl nicotinate.

Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsMass / Volume (10 mmol scale)Role in Synthesis
Nicotinic Acid 123.111.0 eq1.23 gAcyl Donor (Substrate)
1,3-Propanediol 76.095.0 eq3.80 g (3.61 mL)Nucleophile (Substrate)
EDC·HCl 191.701.2 eq2.30 gCarbodiimide Coupling Agent
DMAP 122.170.1 eq0.12 gAcyl Transfer Catalyst
Dichloromethane (DCM) 84.93N/A50 mLAnhydrous Aprotic Solvent

Self-Validating Experimental Protocol

Step 1: Substrate Activation
  • Suspend nicotinic acid (1.23 g, 10 mmol) and DMAP (0.12 g, 1 mmol) in 40 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses the thermodynamic rearrangement of the O-acylisourea intermediate into the unreactive N-acylurea.

  • Add EDC·HCl (2.30 g, 12 mmol) in one portion. Stir for 30 minutes at 0 °C.

    • Self-Validation Checkpoint: Nicotinic acid is poorly soluble in DCM. As the reaction proceeds and the active ester/pyridinium intermediate forms, the opaque suspension will gradually transition into a clear or slightly yellow homogeneous solution. If the solution remains heavily turbid after 45 minutes, moisture may have compromised the EDC.

Step 2: Nucleophilic Coupling
  • Dilute 1,3-propanediol (3.61 mL, 50 mmol) in 10 mL of anhydrous DCM.

  • Add the diol solution dropwise to the activated mixture over 15 minutes via a syringe pump or dropping funnel.

  • Remove the ice bath, allowing the reaction to naturally warm to room temperature (20–25 °C). Stir vigorously for 12 hours.

    • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting nicotinic acid on a silica TLC plate (Eluent: 10% Methanol in DCM). The starting acid will remain near the baseline (low Rf​ due to polarity), while the target monoester will appear as a new, distinct UV-active spot at an intermediate Rf​ (~0.35). The absence of a high Rf​ spot (~0.7) confirms the suppression of the diester byproduct.

Step 3: Aqueous Workup
  • Quench the reaction by adding 30 mL of deionized water. Transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers.

  • Wash the combined organic layers with saturated aqueous NaHCO3​ (30 mL) to remove unreacted nicotinic acid, followed by brine (30 mL).

    • Self-Validation Checkpoint: The water wash efficiently strips the EDC urea byproduct and the excess 1,3-propanediol. The organic layer should be perfectly clear. Cloudiness indicates residual water or urea; if observed, perform a secondary brine wash.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Chromatographic Isolation
  • Purify the crude residue via flash column chromatography on silica gel using a gradient elution of Hexanes:Ethyl Acetate (from 1:1 to 100% EtOAc).

  • Collect the fractions corresponding to the monoester, pool them, and evaporate the solvent to yield 3-hydroxypropyl nicotinate as a viscous, pale oil.

Analytical Validation Signatures

To definitively confirm the structural integrity of the synthesized 3-hydroxypropyl nicotinate, perform 1H NMR spectroscopy (400 MHz, CDCl3​ ):

  • Pyridine Core: Expect four distinct aromatic signals downfield: a singlet at ~9.2 ppm (H-2), a doublet at ~8.8 ppm (H-6), a doublet of doublets at ~8.3 ppm (H-4), and a multiplet at ~7.4 ppm (H-5).

  • Ester Linkage: The CH2​ protons adjacent to the ester oxygen will appear as a deshielded triplet near 4.5 ppm .

  • Terminal Alcohol: The CH2​ protons adjacent to the free hydroxyl group will appear as a triplet near 3.8 ppm .

  • Aliphatic Core: The central CH2​ protons of the propyl chain will appear as a quintet near 2.0 ppm .

  • Validation: The integration ratio of the aromatic protons to the aliphatic ester protons (4:2:2:2) definitively confirms monoesterification.

References

  • Title: 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester | 101952-65-2 Source: Sigma-Aldrich URL
  • Source: National Institutes of Health (NIH)
  • Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: Heliyon / ResearchGate URL

Sources

Application

Quantitative Analysis of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester in Human Plasma using a Validated LC-MS/MS Method

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high throughput and efficiency, which is critical in drug development and clinical research settings. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. This document provides a comprehensive, step-by-step protocol, including detailed parameters for instrumentation, sample preparation, and data analysis, alongside the scientific rationale for key methodological choices.

Introduction and Scientific Principle

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester, also known as 3-hydroxypropyl nicotinate, is a small molecule of interest in pharmaceutical research, potentially as a metabolite or a synthetic intermediate. Accurate quantification in biological matrices like plasma is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.

The core challenge in bioanalysis is detecting a target analyte with high sensitivity and specificity amidst a complex mixture of endogenous components like proteins, lipids, and salts.[1] This method overcomes this challenge by coupling the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the unparalleled specificity of tandem mass spectrometry (MS/MS).

The workflow is based on three key stages:

  • Sample Preparation: Isolation of the analyte from plasma proteins and other interfering substances. We utilize protein precipitation with acetonitrile, a rapid and effective technique for sample cleanup in many small molecule applications.[2]

  • LC Separation: The analyte is chromatographically separated from remaining matrix components on a reversed-phase column. This step is crucial to prevent ion suppression in the mass spectrometer, a phenomenon where matrix components co-eluting with the analyte interfere with its ionization, leading to inaccurate quantification.[1]

  • MS/MS Detection: The analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and is the gold standard for quantitative bioanalysis.[3] The basic nitrogen on the pyridine ring of the analyte makes it highly suitable for protonation and analysis in positive electrospray ionization mode.[4]

Experimental Workflow and Rationale

The overall analytical process is designed for efficiency, robustness, and accuracy, moving from the biological sample to final data.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Human Plasma Sample IS Add Internal Standard Plasma->IS Precip Add 300 µL Acetonitrile IS->Precip Vortex Vortex Mix (30 sec) Precip->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS Supernatant->Inject LC C18 Column Separation Inject->LC MS ESI+ Ionization LC->MS MSMS MRM Detection MS->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: High-level overview of the analytical workflow.

Materials and Instrumentation

Reagents and Chemicals
  • 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (Reference Standard, purity ≥95%)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal (e.g., 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester-d4). If unavailable, a compound with similar chemical properties and retention time may be used (e.g., Nicotinic acid isobutyl ester).

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA anticoagulant)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Agilent 6400 Series, Waters Xevo TQ-S).

  • Analytical Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

Detailed Protocols

Protocol 1: Standard and Sample Preparation

Rationale: The protein precipitation method is chosen for its speed and simplicity. Acetonitrile is an effective precipitating agent that also solubilizes the analyte of interest.[2] An internal standard is critical for correcting variations in sample processing and instrument response.

Step-by-Step Procedure:

  • Prepare Stock Solutions:

    • Accurately weigh and dissolve the reference standard and internal standard in acetonitrile to prepare 1.0 mg/mL primary stock solutions.

    • Perform serial dilutions in 50:50 acetonitrile/water to create working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) and quality control (QC) samples.

  • Sample Thawing:

    • Thaw frozen human plasma samples and QC samples in a water bath at room temperature. Vortex gently to ensure homogeneity.

  • Protein Precipitation:

    • Aliquot 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution and briefly vortex.

    • Add 300 µL of ice-cold acetonitrile. The cold temperature enhances protein precipitation.

  • Mixing and Centrifugation:

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer approximately 200 µL of the clear supernatant into a clean autosampler vial. Avoid disturbing the protein pellet.

  • Analysis:

    • Place the vials in the autosampler tray, maintained at 10°C, for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Rationale: Reversed-phase chromatography separates compounds based on their hydrophobicity. Formic acid is added to the mobile phase to acidify it, which ensures the pyridine nitrogen of the analyte is protonated, leading to a strong signal in positive ESI mode and improved chromatographic peak shape. A gradient elution allows for efficient removal of early-eluting salts and late-eluting lipids, focusing the analytical window on the analyte.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | 0.0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) |

Rationale for MS/MS Parameters: The mass spectrometer parameters are optimized to achieve maximum signal intensity. The precursor ion ([M+H]+) for the analyte is m/z 182.2.[5] Collision-induced dissociation (CID) is used to fragment this ion. Based on the principles of ester fragmentation, the most probable and stable product ion results from the cleavage of the ester bond, yielding the nicotinoyl cation at m/z 124.1.[6][7] A secondary fragment corresponding to the pyridyl cation (m/z 96.1) can be used as a qualifier ion for enhanced specificity.

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 450°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 30 psi
Collision Gas Nitrogen

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Use
Analyte 182.2 124.1 150 22 (Optimized) Quantifier
Analyte 182.2 96.1 150 28 (Optimized) Qualifier

| Internal Standard | Dependent on IS | Dependent on IS | 150 | (Optimized) | Quantifier |

Predicted Fragmentation and Method Validation

The fragmentation pathway is key to the selectivity of the method. The precursor ion undergoes CID in the collision cell to produce specific product ions.

Caption: Proposed fragmentation of protonated 3-pyridinecarboxylic acid, 3-hydroxypropyl ester.

A full method validation should be conducted according to regulatory guidelines (e.g., FDA or EMA). This would typically include:

  • Selectivity: Analyzing blank plasma from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte.

  • Linearity: Demonstrating a linear relationship between concentration and detector response over the desired analytical range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Analyzing QC samples at low, medium, and high concentrations. Accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and precision (CV%) should be ≤15% (≤20% at the LLOQ).[8]

  • Matrix Effect: Assessing the degree of ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluating the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and high-throughput solution for the quantification of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester in human plasma. The simple protein precipitation protocol and rapid chromatographic runtime make it highly suitable for supporting drug development programs that require the analysis of large numbers of samples. The method's principles can be readily adapted to other small molecules and biological matrices.

References

  • [Placeholder for a relevant general bioanalysis textbook, e.g., "Handbook of LC-MS Bioanalysis"]
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link][9]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link][1]

  • Wang, J., et al. (2020). A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. Journal of Visualized Experiments. Retrieved from [Link][8]

  • Smyth, T. J., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry... Rapid Communications in Mass Spectrometry, 21(4), 557-66. Retrieved from [Link][10]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 895-902. Retrieved from [Link][2][3]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][6]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link][7]

  • Trapp, O. (n.d.). Mass Spectrometry Lecture Notes. University of Heidelberg. Retrieved from [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester in aqueous solutions

Formulation Support Center: Stabilizing 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester in Aqueous Systems Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Formulation Support Center: Stabilizing 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester in Aqueous Systems

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stabilization of ester-based prodrugs and active pharmaceutical ingredients (APIs). 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (commonly known as 3-hydroxypropyl nicotinate) presents a classic formulation challenge: it is highly susceptible to aqueous hydrolysis. This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to help you design a robust, stable aqueous formulation.

Section 1: Mechanistic FAQs (Understanding the Degradation)

Q: What is the primary degradation pathway of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester in aqueous solution? A: The primary degradation route is1[1]. Specifically, water or hydroxide ions attack the electrophilic carbonyl carbon of the ester bond, forming a tetrahedral intermediate that collapses to release nicotinic acid (niacin) and 1,3-propanediol. The presence of the pyridine ring (pKa ~4.8) withdraws electron density from the carbonyl group, making this specific ester even more electrophilic and susceptible to nucleophilic attack compared to standard aliphatic esters.

Hydrolysis Ester 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H2O / OH- / H+ Water->Intermediate Nicotinic Nicotinic Acid (Niacin) Intermediate->Nicotinic Cleavage Diol 1,3-Propanediol Intermediate->Diol Cleavage

Fig 1: Hydrolysis pathway of 3-hydroxypropyl nicotinate into nicotinic acid and 1,3-propanediol.

Q: How does the pH of my formulation affect the degradation rate? A: Like most esters, the hydrolysis of nicotinic acid esters exhibits2[2]. This results in a characteristic3[3]. At low pH (<3.0), hydronium ions protonate the carbonyl oxygen, accelerating water attack. At high pH (>6.0), the highly nucleophilic hydroxide ion rapidly attacks the carbonyl carbon. The region of maximum stability (minimum degradation) typically lies between pH 4.0 and 5.0, where the uncatalyzed water reaction dominates.

Section 2: Formulation & Troubleshooting FAQs

Q: I adjusted my formulation to pH 4.5, but the ester is still degrading rapidly. Why? A: You are likely experiencing general base catalysis driven by your choice of buffer. While adjusting the bulk pH is critical, the buffer species itself can act as a catalyst.4[4]. These polyprotic buffer ions abstract protons from water, effectively increasing the local nucleophilicity without changing the bulk pH. Solution: Switch to a low-concentration (e.g., 10-20 mM) acetate or citrate buffer, which exhibits significantly lower general base catalysis.

Q: How can I further shield the ester bond from water if pH optimization isn't enough? A: You must reduce the dielectric constant of the vehicle or physically shield the molecule.

  • Co-solvents: Incorporating propylene glycol, PEG 400, or glycerin lowers the thermodynamic activity of water.

  • Micellar Solubilization: Using non-ionic surfactants (like Polysorbate 80) or complexing agents (like Hydroxypropyl-β-Cyclodextrin) can sequester the lipophilic ester within a hydrophobic cavity, physically blocking water access to the carbonyl core.

Section 3: Quantitative Data & Experimental Protocols

Data Presentation: Kinetic Baselines

To troubleshoot effectively, compare your formulation's stability against these established kinetic baselines for nicotinic acid esters.

Table 1: Estimated Half-Life of Nicotinic Acid Esters at Various pH Levels (25°C)

pHDominant Catalytic PathwayEstimated kobs​ (min⁻¹)Projected Half-Life ( t1/2​ )
2.0Specific Acid ( H+ ) 1.5×10−3 ~7.7 hours
4.5Uncatalyzed ( H2​O ) 5.0×10−6 ~96 days
7.4Specific Base ( OH− ) 2.5×10−4 ~46 hours
9.0Specific Base ( OH− ) 3.0×10−3 ~3.8 hours

Table 2: Impact of Buffer Species on Hydrolysis Rate (pH 7.0, Constant Ionic Strength)

Buffer SpeciesConcentration (mM)Relative Hydrolysis RateFormulation Recommendation
Unbuffered (pH stat)N/A1.0x (Baseline)Ideal, but impractical for shelf-life
Acetate501.1xAcceptable (Best for pH 4.0 - 5.0)
Phosphate502.5xAvoid if possible
Carbonate505.8xStrictly Avoid
Protocol: Determining the pH-Rate Profile and Buffer Catalysis

To build a self-validating system, you must empirically determine the exact pH of maximum stability for your specific matrix.

Step 1: Buffer Preparation Prepare a series of 20 mM buffers ranging from pH 2.0 to 8.0 (e.g., HCl/KCl for pH 2; Citrate for pH 3-5; Phosphate for pH 6-8). Critical: Adjust all solutions to a constant ionic strength ( μ=0.1 M) using NaCl to eliminate primary salt effects on the reaction kinetics.

Step 2: API Spiking & Incubation Dissolve 3-pyridinecarboxylic acid, 3-hydroxypropyl ester in a minimal volume of acetonitrile (to prevent solvent-induced kinetic shifts, keep final organic concentration <2% v/v). Spike the API into the pre-warmed buffer solutions at 40°C (accelerated conditions).

Step 3: Sampling and Quenching (Self-Validating Step) Withdraw 1.0 mL aliquots at predetermined time points (0, 2, 4, 8, 24, and 48 hours). Immediately quench the reaction by diluting 1:1 with a cold, highly acidic mobile phase (e.g., pH 2.5 phosphate buffer/acetonitrile mixture at 4°C). Causality: Dropping the pH to 2.5 and lowering the temperature instantly halts the base-catalyzed hydrolysis, ensuring the sample matrix does not degrade while waiting in the HPLC autosampler.

Step 4: HPLC Analysis Quantify the remaining ester and the formation of nicotinic acid using a validated stability-indicating RP-HPLC method (UV detection at 254 nm). Ensure mass balance by verifying that the molar loss of the ester equals the molar gain of nicotinic acid.

Step 5: Kinetic Modeling Plot ln(Concentration) versus time to extract the pseudo-first-order rate constant ( kobs​ ) for each pH. Plot log(kobs​) versus pH to construct the V-shaped profile and identify the exact pH minimum.

Workflow Start Identify Target Product Profile pH Step 1: pH Optimization (Target pH 4.0 - 5.0) Start->pH Buffer Step 2: Buffer Selection (Minimize General Base Catalysis) pH->Buffer Solvent Step 3: Co-solvent / Surfactant Screening Buffer->Solvent Temp Step 4: Accelerated Stability Testing Solvent->Temp Lyophilization Step 5: Lyophilization (If aqueous fails) Temp->Lyophilization t90 < 2 years Success Final Stable Aqueous Formulation Temp->Success t90 > 2 years

Fig 2: Sequential formulation workflow to mitigate ester hydrolysis in aqueous environments.

References

  • Title: Understanding the chemical basis of drug stability and degradation Source: Pharmaceutical Journal URL
  • Title: Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation Source: PubMed URL
  • Title: Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter Source: IRE Journals URL
  • Title: Analysis and Stability Study of Octyl Nicotinate in Aqueous Solutions and Skin Homogenate by LC Source: ResearchGate URL

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve HPLC baseline noise issues specifically encountered during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve HPLC baseline noise issues specifically encountered during the analysis of nicotinic acid esters, such as 3-pyridinecarboxylic acid, 3-hydroxypropyl ester.

Conceptual Framework: Analyte Properties and Noise Causality

To troubleshoot effectively, we must first understand the physicochemical properties of our analyte. 3-pyridinecarboxylic acid, 3-hydroxypropyl ester contains two critical functional groups that dictate our chromatographic conditions:

  • The Pyridine Ring: Contains a basic nitrogen that requires a well-buffered mobile phase to prevent peak tailing. It exhibits strong UV absorbance at approximately 265 nm due to π→π∗ electronic transitions[1].

  • The Ester Linkage: Susceptible to hydrolysis at extreme pH levels, which can lead to on-column degradation, presenting as wandering baselines or ghost peaks.

Baseline noise is not a monolithic problem; it is a symptom of a specific system perturbation. By categorizing the noise pattern, we can isolate the root cause.

NoiseCausality Start Observe Baseline Anomaly HighFreq High-Frequency / Random Noise Start->HighFreq Periodic Periodic Pulsation Start->Periodic Drift Wandering / Drift Start->Drift Detector Detector / Optical Issue (Lamp Age, Dirty Flow Cell, Solvent UV Cutoff) HighFreq->Detector Pump Pump / Fluidic Issue (Air Bubbles, Check Valves, Failing Seals) Periodic->Pump Method Method / Column Issue (Ester Hydrolysis, Temp Shift, Gradient Mixing) Drift->Method

Categorization of HPLC baseline noise patterns and their primary hardware or method-related causes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am detecting the ester at 210 nm and experiencing severe, high-frequency baseline noise. How can I improve the Signal-to-Noise (S/N) ratio?

A1: High-frequency noise at low wavelengths (like 210 nm) is typically caused by the mobile phase absorbing the UV light, leaving insufficient light to reach the photodiode[2]. Solvents like methanol and additives like acetate have high UV cutoffs. Causality & Solution: The pyridine ring of 3-pyridinecarboxylic acid derivatives has an optimal absorption maximum at 265 nm[1]. Shifting your detection wavelength from 210 nm to 265 nm will drastically reduce background solvent noise while maintaining high sensitivity for the analyte. Additionally, ensure your detector's slit width is optimized; increasing the slit width allows more light onto the photodiodes, reducing noise[2].

Q2: My baseline has a rhythmic pulsation that perfectly matches the stroke of my HPLC pump. What is causing this?

A2: Periodic noise is almost always a fluidic delivery issue[3]. Because 3-pyridinecarboxylic acid esters require buffered mobile phases (e.g., phosphate or formate) to neutralize silanol interactions, these buffer salts can precipitate inside the pump's sapphire check valves if the system is not flushed properly. Furthermore, inadequate degassing can cause dissolved air to form bubbles during the pump stroke[4]. Causality & Solution: Purge the pump with warm, degassed LC-MS grade water to dissolve any precipitated salts. Ensure your inline vacuum degasser is fully operational to prevent outgassing in the flow cell.

Q3: During gradient elution, the baseline drifts significantly upwards, and I see broad "ghost peaks." Is my column bleeding?

A3: While column bleed is possible, a steep baseline drift during a gradient is often caused by a refractive index mismatch or an imbalance in the UV absorbance of the mobile phase components[4]. For example, 0.1% Trifluoroacetic acid (TFA) has a different UV absorbance profile in water than it does in acetonitrile[4]. Furthermore, if your mobile phase pH is highly acidic (< 2) or basic (> 7), the 3-hydroxypropyl ester linkage may be slowly hydrolyzing on-column, eluting as broad degradation products (nicotinic acid and 1,3-propanediol). Causality & Solution: Balance the TFA concentration (e.g., use 0.1% TFA in water and 0.085% TFA in acetonitrile) to flatten the baseline[4]. Maintain the mobile phase pH between 3.0 and 5.0 to protect the ester linkage.

Quantitative Reference Data

To establish a self-validating system, you must compare your current baseline metrics against established thresholds.

Table 1: Mobile Phase UV Cutoffs vs. Analyte Absorbance

Component / AnalyteUV Cutoff / Absorbance MaxImpact on Baseline Noise at 210 nmImpact on Baseline Noise at 265 nm
Methanol 205 nmHigh (Elevated background)Low
Acetonitrile 190 nmLowLow
0.1% TFA ~210 nmHigh (Gradient drift)Low
3-Pyridinecarboxylic Acid Ester ~265 nm (Max) N/A (Sub-optimal detection)Optimal (High Signal)

Table 2: Signal-to-Noise (S/N) Acceptance Criteria

MetricS/N RatioAnalytical Interpretation
Limit of Detection (LOD) 3:1Analyte is distinguishable from baseline noise.
Limit of Quantitation (LOQ) 10:1Analyte can be reliably quantified.
System Suitability > 50:1Robust method suitable for routine batch analysis.

Step-by-Step Diagnostic Protocol: The "Zero-Isolation" Method

Do not guess the source of the noise. Use this self-validating, step-by-step methodology to isolate the exact component causing the baseline instability.

Phase 1: Detector Electronics Isolation (Zero-Flow Test)

  • Turn off the HPLC pump (Set Flow rate = 0.0 mL/min).

  • Keep the UV detector lamp on and monitor the baseline for 10 minutes.

  • Causality Check: If the high-frequency noise persists at zero flow, the issue is optical or electronic. You must replace the aging UV lamp or clean the dirty flow cell windows[2]. If the baseline is flat, proceed to Phase 2.

Phase 2: Pump and Solvent Isolation (Zero-Column Test)

  • Remove the analytical column and replace it with a zero-dead-volume union[3].

  • Pump fresh, degassed mobile phase (e.g., 50:50 Water:Acetonitrile) at 1.0 mL/min.

  • Monitor the baseline for 15 minutes.

  • Causality Check: If periodic pulsation appears, the issue is in the pump (check valves, seals, or air bubbles)[3]. If the baseline is flat, the pump and solvents are clean. Proceed to Phase 3.

Phase 3: Analyte/Column Interaction Isolation

  • Reinstall the reversed-phase column.

  • Run your standard gradient method without injecting a sample (Blank Injection).

  • Causality Check: If wandering drift or ghost peaks appear, the column is contaminated, the ester is degrading on the frit, or the gradient mobile phases are optically mismatched[4]. Flush the column with 100% strong solvent (e.g., Acetonitrile) for 60 minutes.

IsolationProtocol Step1 Phase 1: Zero-Flow Test (Pump OFF) Dec1 Is Noise Present? Step1->Dec1 Res1 Fix Detector / Lamp Dec1->Res1 Yes Step2 Phase 2: Zero-Column Test (Union Installed, Pump ON) Dec1->Step2 No Dec2 Is Pulsation Present? Step2->Dec2 Res2 Fix Pump / Degasser Dec2->Res2 Yes Step3 Phase 3: Blank Gradient (Column Installed) Dec2->Step3 No Dec3 Is Drift Present? Step3->Dec3 Res3 Flush Column / Balance UV Dec3->Res3 Yes

Logical decision tree for the Zero-Isolation diagnostic protocol to identify hardware faults.

References[5] Helix Chromatography. "HPLC Methods for analysis of 3-Pyridinecarboxylic acid". helixchrom.com. Available at:https://helixchrom.com/methods/hplc-methods-for-analysis-of-3-pyridinecarboxylic-acid/[3] Overbrook Scientific. "HPLC Repair Services: Common Causes of Baseline Noise". theoverbrookgroup.com. Available at:https://theoverbrookgroup.com/hplc-repair-services-common-causes-of-baseline-noise/[1] Bartzatt, R. et al. "DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY". European Journal of Pharmaceutical and Medical Research. Available at:https://storage.googleapis.com/journal-uploads/ejpmr/article_issue/1571813470.pdf[2] Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines". elementlabsolutions.com. Available at:https://elementlabsolutions.com/hplc-diagnostic-skills-vol-i-noisy-baselines/[4] Agilent Technologies. "Eliminating Baseline Problems". agilent.com. Available at:https://www.agilent.com/cs/library/applications/5991-3200EN.pdf

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester from Biological Matrices

Welcome to the technical support center for the bioanalysis of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction of this moderately polar analyte from complex biological matrices such as plasma, serum, and urine. Our focus is on explaining the causality behind experimental choices to build robust and reliable methods.[1][2][3]

The principles and validation standards discussed are aligned with international guidelines, including those from the ICH, FDA, and EMA, to ensure data integrity for regulatory submissions.[1][2][3][4][5]

Part 1: Analyte Physicochemical Properties & Considerations

Understanding the physicochemical properties of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester is the foundation for developing a successful extraction method. As this is a specific ester of nicotinic acid (3-pyridinecarboxylic acid), we can infer its properties based on its constituent parts.

  • Structure: The molecule consists of a polar pyridine ring, which contains a basic nitrogen atom, and a 3-hydroxypropyl ester group. This ester linkage introduces a potential site for hydrolysis, while the terminal hydroxyl group adds polarity and hydrogen bonding capability.

  • Predicted Properties: The combination of the pyridine ring and the hydroxypropyl ester group suggests the compound is moderately polar.

PropertyPredicted Value/CharacteristicImplication for Extraction
LogP (Octanol-Water Partition Coefficient) ~1.0 - 2.0 (Slightly higher than parent nicotinic acid's LogP of ~0.4)[6][7][8][9]The compound will have an affinity for both aqueous and organic phases. This makes both Liquid-Liquid Extraction (LLE) and Reversed-Phase Solid-Phase Extraction (RP-SPE) viable options.
pKa ~4.0-5.0 (Associated with the pyridine nitrogen)[10][11]The compound will be positively charged at pH < pKa. This is a critical handle for developing highly selective extraction methods using ion-exchange SPE.
Stability Susceptible to enzymatic and chemical (pH-mediated) hydrolysis at the ester linkage.[12][13][14]Samples should be processed quickly, kept on ice, and stored at -80°C.[15] pH extremes should be avoided during extraction to prevent analyte degradation.[14][16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting this compound from plasma?

For initial method development, Protein Precipitation (PPT) is the fastest and simplest technique.[17][18] It provides a good indication of analyte recovery and potential matrix effects with minimal optimization. However, for higher sensitivity and cleaner extracts required in regulated bioanalysis, Solid-Phase Extraction (SPE) is generally the most effective technique.[18]

Q2: How can I prevent the ester from hydrolyzing during sample preparation?

Analyte stability is crucial for accurate quantification.[2] To minimize hydrolysis:

  • Temperature Control: Keep samples on ice during processing and store them at -80°C long-term.

  • pH Control: Avoid highly acidic or basic conditions.[14] Work at a neutral or slightly acidic pH (e.g., pH 4-6) where possible.

  • Enzyme Inhibition: For plasma or tissue homogenates, consider adding a general esterase inhibitor if stability issues persist, although this should be carefully validated.

  • Speed: Process samples as quickly as possible after thawing.

Q3: How does pH adjustment of the sample affect extraction efficiency?

The pH of the sample is a critical parameter.

  • For Reversed-Phase SPE or LLE: Adjusting the sample pH to be at least 2 units above the pKa (~pH 7 or higher) will neutralize the pyridine nitrogen, making the molecule less polar and enhancing its retention on a nonpolar sorbent or its extraction into an organic solvent.[19]

  • For Cation-Exchange SPE: Adjusting the sample pH to be at least 2 units below the pKa (~pH 2-3) will ensure the pyridine nitrogen is positively charged, allowing for strong retention on a cation-exchange sorbent.[20]

Q4: I am seeing significant ion suppression in my LC-MS/MS analysis. What is the likely cause?

Ion suppression is a common matrix effect in bioanalysis, often caused by co-eluting endogenous components like phospholipids from plasma.[21][22][23] While PPT is fast, it is often insufficient for removing these interferences.[18] A more rigorous sample cleanup method like SPE or a targeted phospholipid removal product is recommended to mitigate this issue.[21][22]

Part 3: Troubleshooting Guides

This section addresses specific problems you may encounter during method development and validation.

Problem 1: Low or Inconsistent Analyte Recovery
Potential Cause Underlying Reason Troubleshooting Steps & Solutions
Analyte Breakthrough During SPE Loading The sorbent is not retaining the analyte. This can happen if the sample solvent is too strong, the flow rate is too high, or the sorbent chemistry is inappropriate.[24][25]1. Verify Sorbent Choice: For this analyte, a mixed-mode sorbent (Reversed-Phase + Cation Exchange) is ideal. 2. Adjust Sample pH: Ensure the sample is at the correct pH to promote retention (pH < pKa for cation exchange). 3. Dilute Sample: Dilute the plasma/urine sample with a weak solvent (e.g., 2% formic acid in water) before loading to ensure the analyte binds effectively. 4. Reduce Flow Rate: Load the sample slowly (e.g., 1 mL/min) to allow for sufficient interaction between the analyte and the sorbent.[25]
Incomplete Elution from SPE Cartridge The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.[25][26]1. Increase Elution Solvent Strength: For a mixed-mode cation exchange sorbent, the elution solvent must contain a basic modifier to neutralize the charged analyte. Start with 5% ammonium hydroxide in methanol. If recovery is still low, increase the concentration of both the base and the organic solvent. 2. Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent. Try eluting with two smaller aliquots instead of one large one.[25][26]
Poor Partitioning in Liquid-Liquid Extraction (LLE) The analyte has a high affinity for the aqueous phase and does not efficiently move into the organic solvent.1. Optimize pH: Adjust the sample pH to > 7 to neutralize the analyte and increase its hydrophobicity.[19] 2. Select a More Polar Solvent: Test a range of water-immiscible organic solvents. Start with methyl-tert-butyl ether (MTBE) and consider more polar options like ethyl acetate if recovery is low. 3. "Salting Out": Add salt (e.g., NaCl) to the aqueous phase to decrease the analyte's solubility and drive it into the organic phase.[24]
Analyte Degradation The ester is being hydrolyzed during the extraction process.[12]1. Confirm Stability: Perform stability tests in the matrix at different pH values and temperatures.[2] 2. Minimize Exposure: Keep samples on ice and minimize the time they are exposed to harsh pH conditions.
Problem 2: High Matrix Effects & Poor Reproducibility
Potential Cause Underlying Reason Troubleshooting Steps & Solutions
Co-elution of Phospholipids (Ion Suppression) Phospholipids are notorious for causing ion suppression in ESI-MS.[21][22] They are often not fully removed by simple PPT or some RP-SPE methods.1. Optimize SPE Wash Step: On a mixed-mode sorbent, after loading, use a strong organic wash (e.g., 100% methanol) to remove phospholipids while the charged analyte is retained by the ion-exchange mechanism.[18] 2. Use Phospholipid Removal Plates: These are specialized plates that selectively remove phospholipids while allowing the analyte to pass through. 3. Modify Chromatography: Adjust the LC gradient to ensure the analyte does not co-elute with the main phospholipid peak region.[18]
Inconsistent pH Control Small variations in pH can lead to large variations in analyte charge state, affecting retention and recovery, especially in ion-exchange SPE.1. Use Buffers: Use appropriate buffers for sample dilution and SPE wash/elution steps instead of just adjusting pH with acid/base. 2. Verify Final pH: Always measure the pH of your sample after dilution/acidification to ensure it's in the target range.
Variable Internal Standard (IS) Response The IS is not adequately compensating for variability in the extraction and/or matrix effects.[18]1. Use a Stable Isotope-Labeled (SIL) IS: This is the gold standard.[5][18] A SIL-IS behaves nearly identically to the analyte during extraction and ionization, providing the most accurate correction.[5] 2. Optimize IS Addition: Add the IS to the sample at the very beginning of the workflow, before any precipitation or extraction steps.[18]

Part 4: Recommended Extraction Protocols

The choice of extraction method depends on the required sensitivity, throughput, and degree of sample cleanup needed.[27]

G start Start: Need to Extract Analyte from Plasma q1 High Throughput Screening or Initial Feasibility? start->q1 ppt Protein Precipitation (PPT) (Fast, Simple, Dirty) q1->ppt Yes q2 Need High Sensitivity & Regulatory Compliance? q1->q2 No spe Solid-Phase Extraction (SPE) (Cleanest, Most Selective) q2->spe Yes lle Liquid-Liquid Extraction (LLE) (Good Cleanup, Manual) q2->lle No (Alternative)

Caption: Decision tree for selecting an initial extraction method.

Protocol 1: Protein Precipitation (PPT) - For Rapid Screening

This method is fast but offers minimal cleanup.[17][18]

  • Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube. Add internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile (ACN).[28][29] The 3:1 ratio is a common starting point.[28]

  • Mixing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.[15]

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - For Improved Cleanup

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[19]

  • Sample Preparation: Aliquot 200 µL of plasma into a glass tube. Add internal standard.

  • pH Adjustment: Add 50 µL of 1M sodium carbonate or another suitable base to raise the pH to > 7. This neutralizes the pyridine nitrogen, making the analyte more hydrophobic.[19]

  • Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., MTBE or ethyl acetate).

  • Extraction: Vortex for 2 minutes to ensure thorough mixing and phase transfer.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a new tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) - For Highest Selectivity & Recovery

This protocol uses a mixed-mode (Reversed-Phase + Strong Cation Exchange) sorbent, which is ideal for this analyte's structure. This dual retention mechanism provides superior cleanup.[27]

G cluster_spe Mixed-Mode SPE Workflow Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Acidified Water, e.g., pH 3) Condition->Equilibrate Load 3. Load (Pre-treated Sample, pH 3) Equilibrate->Load Wash1 4. Wash 1 (Acidified Water) Removes salts, polar interferences Load->Wash1 Wash2 5. Wash 2 (Methanol) Removes non-polar interferences (e.g., phospholipids) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Neutralizes analyte for elution Wash2->Elute

Caption: Optimized workflow for mixed-mode solid-phase extraction.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 600 µL of 2% formic acid in water. This ensures the analyte is positively charged (pH < pKa).

  • Condition: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the sorbent bed go dry.[20]

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This step is critical for removing lipids and phospholipids while the charged analyte remains bound to the cation-exchange sorbent.[18]

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The base neutralizes the analyte, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase.

References

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.
  • Benchchem. (n.d.). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.
  • Cato Research. (2024).
  • Precision for Medicine. (2025).
  • PMDA. (n.d.).
  • European Medicines Agency. (2011).
  • Phenomenex. (2025).
  • PubMed. (2004).
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
  • Thermo Fisher Scientific. (n.d.).
  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • ChemicalBook. (n.d.). 3-Pyridinecarboxylic acid(59-67-6).
  • Agilent. (n.d.).
  • Ovid. (n.d.).
  • Benchchem. (n.d.). Troubleshooting matrix effects in prothipendyl LC-MS analysis.
  • Taylor & Francis Online. (2024).
  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Benchchem. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Nicotinic acid, propyl ester (CAS 7681-15-4).
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions.
  • LCGC International. (2026). The Most Common Mistakes in Solid-Phase Extraction.
  • ChemicalBook. (2026). Nicotinic acid | 59-67-6.
  • SIELC Technologies. (2005). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid).
  • LibreTexts. (n.d.). 4.7 Hydrolysis of Esters.
  • PubChem. (n.d.). Nicotinic Acid.
  • Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • FooDB. (2010). Showing Compound Nicotinic acid (FDB001014).
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Chemistry Steps. (2020).
  • Master Organic Chemistry. (2022).

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester

Welcome to the Technical Support Center for 3-pyridinecarboxylic acid, 3-hydroxypropyl ester (commonly known as 3-hydroxypropyl nicotinate). This compound is a specialized prodrug designed to enhance the lipophilicity an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-pyridinecarboxylic acid, 3-hydroxypropyl ester (commonly known as 3-hydroxypropyl nicotinate). This compound is a specialized prodrug designed to enhance the lipophilicity and delivery of nicotinic acid[1]. However, its bifunctional nature—containing both an ester linkage and a terminal primary alcohol—makes it inherently susceptible to specific degradation pathways during storage and experimental handling.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to ensure compound integrity.

Mechanistic Overview of Degradation (The Causality)

To prevent degradation, one must first understand the structural vulnerabilities of the molecule. The instability of 3-hydroxypropyl nicotinate is driven by three primary chemical pathways:

  • Hydrolytic Cleavage: The ester bond is highly susceptible to both specific acid-catalyzed and base-catalyzed hydrolysis in the presence of moisture. This reaction yields nicotinic acid and 1,3-propanediol, following pseudo-first-order kinetics in aqueous environments[1].

  • Intermolecular Transesterification (Oligomerization): The free terminal hydroxyl group (-OH) on the propyl chain acts as a nucleophile. Under improper storage conditions, it can attack the ester carbonyl of an adjacent molecule. This leads to the formation of dimers and higher-order oligomers, a notorious instability factor inherent to hydroxy-esters[2].

  • Oxidation: While less rapid than hydrolysis, the pyridine nitrogen and the primary alcohol can undergo oxidation to N-oxides or aldehydes when exposed to reactive oxygen species (ROS) or prolonged UV light[3].

DegradationPathways Prodrug 3-Hydroxypropyl Nicotinate Hydrolysis Nicotinic Acid + 1,3-Propanediol Prodrug->Hydrolysis H2O, H+/OH- (Moisture/pH) Oligomer Oligomers / Dimers Prodrug->Oligomer Intermolecular Transesterification Oxidation N-Oxides / Aldehydes Prodrug->Oxidation O2, Light (ROS)

Fig 1. Primary degradation pathways of 3-hydroxypropyl nicotinate during storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We stored the neat solid at 4°C, but it has developed an insoluble white precipitate upon reconstitution. What is the root cause? A: The precipitate is almost certainly nicotinic acid. Nicotinic acid has significantly lower solubility in organic solvents and lipid matrices compared to its esterified prodrug form[1]. If the storage vial was opened while cold, ambient moisture condensed inside the vial, initiating hydrolytic cleavage of the ester bond[1]. Resolution: Vials must be strictly equilibrated to room temperature before opening and stored at -20°C in a tightly sealed, argon-purged desiccator[4].

Q2: During our aqueous buffer stability studies, we observe multiple late-eluting peaks in our HPLC chromatogram. Are these hydrolysis products? A: No. Hydrolysis produces nicotinic acid, which is more polar and will elute earlier than the parent ester on a reverse-phase C18 column[5]. Late-eluting, more lipophilic peaks strongly indicate intermolecular transesterification (oligomerization)[2]. The terminal -OH group of one molecule reacts with the ester group of another, forming larger, less polar oligomeric chains[2]. Resolution: Minimize the duration of storage in aqueous solutions; prepare fresh before use or store stock solutions in anhydrous organic solvents.

Q3: How does pH affect the stability of the ester in solution? A: Nicotinic acid esters exhibit a classic U-shaped pH-rate degradation profile. They undergo rapid specific acid-catalyzed and base-catalyzed hydrolysis[1]. Maximum stability is typically observed in mildly acidic conditions (pH 4.0 - 5.0), whereas physiological pH (7.4) and alkaline conditions significantly accelerate degradation[1].

Quantitative Data & Mitigation Strategies

To facilitate rapid experimental planning, the quantitative kinetic profiles and mitigation strategies for each degradation pathway are summarized below:

Degradation PathwayPrimary Catalyst / TriggerKinetic ProfileMitigation Strategy
Hydrolysis Moisture, H⁺/OH⁻ (pH extremes)Pseudo-first-order in aqueous buffers[1]Store neat solid at -20°C; buffer aqueous solutions to pH 4.5–5.0[5].
Transesterification High concentration, free -OH nucleophileConcentration-dependent (second-order)[2]Store in anhydrous DMSO/DMF; avoid prolonged aqueous or neat liquid storage[4].
Oxidation O₂, Light, ROSRadical-mediated[3]Purge headspace with Argon; store in amber vials[4].
Self-Validating Experimental Protocols

To ensure data trustworthiness, all handling and analytical procedures must be self-validating. Implement the following protocols to monitor and prevent degradation.

Protocol 1: Stability-Indicating RP-HPLC Assay

Causality & Self-Validation: To accurately quantify degradation, the assay must resolve the parent ester from its highly polar degradant (nicotinic acid) and lipophilic degradants (oligomers). A buffered mobile phase is critical to suppress the ionization of the pyridine ring, preventing peak tailing and ensuring reproducible retention times[5].

  • System Suitability (Self-Validation): Inject a mixed standard of nicotinic acid (10 µg/mL) and 3-hydroxypropyl nicotinate (10 µg/mL). Ensure the resolution factor ( Rs​ ) between the two peaks is > 2.0 before proceeding.

  • Column Selection: Use a C18, 5 µm, 250 mm x 4.6 mm column at ambient temperature.

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile and 50 mM Potassium Dihydrogen Phosphate buffer (68:32, v/v). Adjust the apparent pH to 4.5 ± 0.1 using phosphoric acid[5].

  • Flow Rate & Detection: Set the flow rate to 0.8 mL/min and monitor UV absorbance at 247 nm[5].

  • Sample Preparation: Dilute stressed or stored samples in the mobile phase immediately prior to injection to quench any ongoing pH-dependent degradation.

Protocol 2: Moisture-Free Reconstitution Workflow

Causality & Self-Validation: The primary driver of ester hydrolysis is ambient moisture[1]. Opening a cold vial causes immediate condensation. Purging with inert gas displaces atmospheric water and oxygen, preventing both hydrolysis and oxidation[4].

  • Equilibration: Remove the sealed vial from -20°C storage and let it stand at room temperature for at least 30 minutes. Do not break the seal during this time.

  • Inert Purge: Open the vial inside a glove box or immediately purge the headspace with a gentle stream of Argon or N₂ gas[4].

  • Solubilization: Inject anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM). Nicotinic acid derivatives are highly soluble in these solvents[4].

  • Aliquoting: Divide the stock into single-use aliquots to completely eliminate freeze-thaw cycles.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

ReconstitutionWorkflow S1 1. Retrieve from -20°C Keep sealed until room temp S2 2. Purge Vial Use Argon or N2 gas S1->S2 Prevents condensation S3 3. Reconstitute Use anhydrous DMSO/DMF S2->S3 Inert atmosphere S4 4. Aliquot Single-use volumes S3->S4 Minimizes hydrolysis S5 5. Flash Freeze Store at -80°C S4->S5 Avoids freeze-thaw

Fig 2. Self-validating workflow for anhydrous reconstitution and storage to prevent degradation.

References
  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form Source: ResearchGate URL: [Link]

  • Physicochemical and degradation properties of poly(ethylene carbonate)/ poly(lactic acid) blends (Hydroxy Ester Oligomerization) Source: National Institute of Informatics (NII) URL: [Link]

  • Advanced Oxidation Kinetics and Mechanism of Preservative Propylparaben Degradation in Aqueous Suspension of TiO2 and Risk Assessment of Its Degradation Products Source: ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester

Welcome to the Technical Support Center for the purification of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester (also known as 3-hydroxypropyl nicotinate, CAS: 101952-65-2). This portal is designed for researchers, appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester (also known as 3-hydroxypropyl nicotinate, CAS: 101952-65-2). This portal is designed for researchers, application scientists, and drug development professionals who require high-purity esterification products for cosmetic formulations, transdermal delivery systems, or intermediate chemical synthesis[1][2].

Our self-validating protocols emphasize mechanistic understanding, ensuring that you can troubleshoot and optimize your purification workflows based on the fundamental physicochemical properties of the nicotinate ester.

Purification Workflow Overview

The purification of crude 3-hydroxypropyl nicotinate typically requires removing unreacted nicotinic acid (niacin)[3], residual 1,3-propanediol, and coupling reagents or acid catalysts. The workflow below illustrates the standard multi-step isolation process.

PurificationWorkflow Crude Crude Reaction Mixture (3-Hydroxypropyl Nicotinate) Quench Reaction Quenching (Saturated NaHCO3) Crude->Quench Neutralize acid catalyst Extraction Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extraction Phase separation Wash Brine Wash & Drying (Na2SO4) Extraction->Wash Retain organic phase Chromatography Flash Chromatography (Silica, DCM:MeOH) Wash->Chromatography Concentrate in vacuo Pure Purified Ester (>98% Purity) Chromatography->Pure Fraction collection

Figure 1: Standard purification workflow for crude 3-hydroxypropyl nicotinate.

Step-by-Step Purification Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system. Each step includes an in-process control (IPC) to verify success before proceeding.

Phase A: Aqueous Workup and Extraction

Causality: Nicotinic acid is amphoteric but forms highly water-soluble sodium salts at basic pH. 3-Hydroxypropyl nicotinate, lacking the free carboxylic acid, partitions preferentially into moderately polar organic solvents like Ethyl Acetate (EtOAc)[3][4].

  • Quenching: Cool the crude reaction mixture to 0–5°C. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the pH of the aqueous phase reaches 8.0.

    • IPC: CO2​ evolution ceases, and pH paper confirms slight basicity.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 50 mL per 100 mL of aqueous phase).

  • Washing: Wash the combined organic layers with saturated NaCl (brine) to remove residual water and highly polar diol impurities.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (rotary evaporator, 40°C water bath).

    • IPC: TLC (DCM:MeOH 9:1) should show a major spot (ester) migrating higher than the baseline-retained nicotinic acid.

Phase B: Flash Column Chromatography

Causality: The terminal hydroxyl group on the propyl chain makes the ester capable of hydrogen bonding, requiring a moderately polar eluent system to elute from normal-phase silica gel.

  • Column Preparation: Pack a column with 230–400 mesh silica gel using Dichloromethane (DCM) as the starting solvent.

  • Loading: Dissolve the crude concentrate in a minimal volume of DCM and load it onto the column.

  • Elution: Run a gradient elution starting at 100% DCM and slowly increasing polarity to DCM:Methanol (95:5).

  • Fractionation: Collect fractions and monitor via TLC (UV detection at 254 nm due to the pyridine ring).

  • Isolation: Pool fractions containing the pure ester and evaporate the solvent.

    • IPC: HPLC-UV analysis confirms >98% peak area purity.

Quantitative Data: Solvent Partitioning & Elution Profiles

Table 1 summarizes the expected partitioning behavior and chromatographic properties to assist in solvent selection.

ParameterNicotinic Acid (Reactant)1,3-Propanediol (Reactant)3-Hydroxypropyl Nicotinate (Product)
Aqueous Solubility (pH 8) High (as sodium nicotinate)HighLow
EtOAc Partitioning PoorPoorExcellent
TLC Rf​ (DCM:MeOH 9:1) ~0.0 (Stays at baseline)~0.1 (No UV activity)~0.45 (Strong UV 254nm)
LogP (Estimated) 0.36-1.04~1.2

Troubleshooting Guides & FAQs

Q1: My extracted product still contains significant amounts of unreacted nicotinic acid. How do I remove it?

A: This usually occurs if the aqueous quench did not reach a sufficiently high pH, leaving nicotinic acid in its neutral, less water-soluble zwitterionic form[3]. Troubleshooting Step: Re-dissolve your crude organic mixture in EtOAc and wash it again with a 5% Na2​CO3​ solution (pH ~10). The higher pH ensures complete deprotonation of the carboxylic acid, forcing it into the aqueous phase.

Q2: During silica gel chromatography, the ester streaks down the column instead of eluting as a tight band. Why?

A: Pyridine derivatives often streak on standard acidic silica gel due to interactions between the basic pyridine nitrogen and the acidic silanol groups on the silica surface. Troubleshooting Step: Add 1% Triethylamine ( Et3​N ) to your DCM:MeOH eluent system. The Et3​N will competitively bind to the acidic silanol sites, deactivating the silica and allowing the 3-hydroxypropyl nicotinate to elute as a sharp, symmetrical band.

Q3: How can I remove residual 1,3-propanediol without using chromatography?

A: 1,3-propanediol has a high boiling point (214°C) and is highly water-soluble. If your reaction used an excess of the diol, chromatography can sometimes be bypassed by performing an aggressive aqueous wash. Troubleshooting Step: Dilute the crude mixture in a non-polar solvent like Toluene or a large volume of EtOAc, and wash 5–6 times with large volumes of distilled water or brine. The diol will partition into the aqueous phase. Verify removal via 1H -NMR (look for the disappearance of the diol's distinct aliphatic multiplets).

Q4: The isolated ester has a yellowish tint. Is this normal?

A: Pure 3-hydroxypropyl nicotinate should be a colorless to pale oil/solid depending on the ambient temperature. A yellow tint usually indicates trace oxidation of the pyridine ring or polymerized impurities from the acid catalyst. Troubleshooting Step: Pass the dissolved product through a short plug of activated charcoal or basic alumina. This will scavenge the colored polymeric impurities without trapping the ester.

References

  • Sigma-Aldrich. "3-Pyridinecarboxylic acid, 3-hydroxypropyl ester - Product Information." Accessed April 4, 2026.

  • Google Patents. "EP0489581A2 - Cosmetic composition." Accessed April 4, 2026. 1

  • HazComFast. "Nicotinic acid, 3-hydroxypropyl ester." Accessed April 4, 2026.2

  • ResearchGate. "Energetics and Structure of Nicotinic Acid (Niacin)." The Journal of Physical Chemistry B, 2010. 3

  • Figshare. "Supporting Information: Pharmacokinetics-Driven Synthesis of Nicotinate Derivatives." Accessed April 4, 2026. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Skin Permeability: 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester versus Methyl Nicotinate

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the skin permeability of two nicotinic acid esters: 3-pyridinecarboxylic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the skin permeability of two nicotinic acid esters: 3-pyridinecarboxylic acid, 3-hydroxypropyl ester (3-hydroxypropyl nicotinate) and methyl nicotinate. By examining their physicochemical properties and synthesizing available experimental data, this document aims to equip researchers with the critical information needed to select the appropriate agent for topical and transdermal formulation development.

Executive Summary: The Critical Role of Ester Chain Length in Dermal Absorption

The effective delivery of active pharmaceutical ingredients (APIs) through the skin is a cornerstone of dermatological and transdermal therapeutics. Nicotinic acid and its esters are widely recognized for their vasodilatory effects, making them valuable for studying cutaneous blood flow and as active ingredients in topical preparations for muscle and joint pain relief.[1][2][3] The structure of the ester group significantly influences the molecule's ability to permeate the stratum corneum, the primary barrier of the skin. This guide focuses on the comparison between a short-chain alkyl ester, methyl nicotinate, and a slightly longer, hydroxylated alkyl ester, 3-hydroxypropyl nicotinate, to elucidate the structure-permeability relationship.

Generally, increasing the lipophilicity of a molecule enhances its partitioning into the lipid-rich stratum corneum, a key step in skin permeation. However, this relationship is not linear. An optimal balance between lipophilicity and aqueous solubility is crucial for effective transdermal delivery. While direct comparative studies between 3-hydroxypropyl nicotinate and methyl nicotinate are not abundant in the readily available literature, we can infer their relative permeability by examining studies on a series of nicotinic acid esters and their physicochemical properties.

Physicochemical Properties: A Tale of Two Esters

The skin permeability of a compound is intrinsically linked to its molecular characteristics. Here, we compare the key physicochemical properties of 3-hydroxypropyl nicotinate and methyl nicotinate.

Property3-Pyridinecarboxylic Acid, 3-Hydroxypropyl EsterMethyl NicotinateInfluence on Skin Permeability
Molecular Weight ( g/mol ) 181.19[4]137.14[1][2][3]Lower molecular weight generally favors passive diffusion across the skin.
LogP (Octanol/Water Partition Coefficient) 0.7 (Predicted)[4]0.68 - 0.83[1][2]A measure of lipophilicity. Higher LogP values indicate greater lipid solubility, which can enhance partitioning into the stratum corneum.
Water Solubility Data not readily available48 g/L at 20°C[2]Adequate water solubility is necessary for the molecule to be available at the skin surface and to partition out of the stratum corneum into the viable epidermis.
Hydrogen Bonding Contains a hydroxyl group, increasing potential for hydrogen bonding.Lacks a hydroxyl group.Increased hydrogen bonding capacity can decrease permeability by strengthening interactions with the polar head groups of lipids in the stratum corneum and increasing hydration, which can hinder passage through the lipid bilayers.

Analysis of Physicochemical Properties:

Methyl nicotinate possesses a lower molecular weight, which is generally advantageous for skin permeation. Both esters exhibit similar LogP values, suggesting comparable lipophilicity. However, the presence of a hydroxyl group in 3-hydroxypropyl nicotinate introduces a significant difference. This hydroxyl group increases the molecule's polarity and its capacity for hydrogen bonding. This can lead to stronger interactions with the aqueous environment and the polar regions of the stratum corneum, potentially hindering its passage through the lipid-rich intercellular matrix.

Experimental Evidence: Insights from In Vitro Permeation Studies

While a direct head-to-head in vitro skin permeation study comparing 3-hydroxypropyl nicotinate and methyl nicotinate is not prominently available, extensive research on various nicotinic acid esters provides a strong basis for comparison.

Studies have consistently shown that the permeation of nicotinates through the skin is highly dependent on the lipophilicity of the ester group.[5] Research on a series of nicotinic acid esters (methyl, ethyl, hexyl, and benzyl) demonstrated that the permeation rate through the epidermis increases with increasing lipophilicity.[6] For instance, the more lipophilic hexyl nicotinate showed a higher permeation rate across the epidermis compared to the more hydrophilic methyl nicotinate and nicotinic acid.[6]

Methyl nicotinate, being a small and relatively lipophilic molecule, is known to effectively bypass the stratum corneum barrier, particularly when applied in a suitable vehicle like acetone.[5] In contrast, nicotinic acid itself, being more polar, penetrates the skin poorly.[5]

Based on these established structure-permeability relationships, it can be inferred that methyl nicotinate likely exhibits higher skin permeability than 3-hydroxypropyl nicotinate . The hydroxyl group in the propyl chain of 3-hydroxypropyl nicotinate increases its polarity, which would be expected to decrease its partitioning into and diffusion through the lipophilic stratum corneum, similar to the lower permeability observed for more polar nicotinic acid compared to its esters.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

To definitively compare the skin permeability of these two compounds, a standardized in vitro permeation study using Franz diffusion cells is the gold standard. This method provides a reliable and reproducible way to measure the rate at which a substance crosses a skin membrane.[7][8][9]

Objective: To determine and compare the flux and permeability coefficient of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester and methyl nicotinate across a suitable skin model.

Materials:

  • Vertical Franz diffusion cells[10]

  • Excised human or porcine ear skin[11][12]

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds: 3-pyridinecarboxylic acid, 3-hydroxypropyl ester and methyl nicotinate

  • Vehicle for test compounds (e.g., ethanol:water mixture)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

  • Skin Preparation: Full-thickness porcine ear skin is carefully excised, and subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.[11]

  • Cell Assembly and Equilibration: The receptor compartment is filled with degassed receptor solution and maintained at 32°C to mimic skin surface temperature. The system is allowed to equilibrate.

  • Dosing: A saturated solution or a defined concentration of each test compound in the chosen vehicle is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), aliquots of the receptor solution are withdrawn for analysis. The withdrawn volume is replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[7]

  • Sample Analysis: The concentration of the permeated compound in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of the compound permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated using the formula: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

Diagram of the Franz Diffusion Cell Experimental Workflow:

Franz_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Skin Excise and Prepare Porcine Ear Skin Mount_Skin Mount Skin on Franz Diffusion Cell Prep_Skin->Mount_Skin Fill_Receptor Fill Receptor with Buffer (32°C) Mount_Skin->Fill_Receptor Equilibrate Equilibrate System Fill_Receptor->Equilibrate Apply_Compound Apply Test Compound to Donor Compartment Equilibrate->Apply_Compound Sample_Receptor Sample Receptor Solution at Time Intervals Apply_Compound->Sample_Receptor HPLC_Analysis Quantify Compound Concentration by HPLC Sample_Receptor->HPLC_Analysis Plot_Data Plot Cumulative Amount vs. Time HPLC_Analysis->Plot_Data Calculate_Flux Calculate Steady-State Flux (Jss) Plot_Data->Calculate_Flux Calculate_Kp Calculate Permeability Coefficient (Kp) Calculate_Flux->Calculate_Kp

Caption: Workflow for in vitro skin permeation study using Franz diffusion cells.

Structure-Permeability Relationship: A Mechanistic View

The difference in permeability between methyl nicotinate and 3-hydroxypropyl nicotinate can be attributed to their molecular structures and the resulting interactions with the stratum corneum. The stratum corneum is composed of corneocytes embedded in a lipid matrix. For a molecule to permeate, it must partition from the vehicle into the lipid matrix and then diffuse through it.

Methyl Nicotinate: Its small size and moderate lipophilicity allow it to readily partition into the lipid bilayers of the stratum corneum. The absence of a hydroxyl group minimizes strong hydrogen bonding interactions, facilitating its movement through the hydrophobic lipid environment.

3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester: The presence of the hydroxyl group on the propyl chain introduces polarity. This can lead to:

  • Reduced Partitioning: The increased hydrophilicity may decrease its partitioning from the formulation into the lipophilic stratum corneum.

  • Increased Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with the polar head groups of the ceramides and other lipids in the stratum corneum, as well as with water molecules present in the skin. These interactions can effectively "anchor" the molecule, impeding its diffusion through the lipid matrix.

Diagram of the Structure-Permeability Relationship:

Structure_Permeability cluster_MN Methyl Nicotinate cluster_HPN 3-Hydroxypropyl Nicotinate MN_Struct Structure: - Lower Molecular Weight - No -OH group MN_Props Properties: - More Lipophilic - Less H-Bonding MN_Struct->MN_Props MN_Perm Higher Skin Permeability MN_Props->MN_Perm HPN_Perm Lower Skin Permeability HPN_Struct Structure: - Higher Molecular Weight - Contains -OH group HPN_Props Properties: - More Hydrophilic - More H-Bonding HPN_Struct->HPN_Props HPN_Props->HPN_Perm

Caption: Factors influencing the skin permeability of the two nicotinates.

Conclusion and Future Directions

Based on the analysis of their physicochemical properties and the established principles of structure-permeability relationships for nicotinic acid esters, it is concluded that methyl nicotinate exhibits superior skin permeability compared to 3-pyridinecarboxylic acid, 3-hydroxypropyl ester . The lower molecular weight and lack of a polar hydroxyl group in methyl nicotinate favor its partitioning into and diffusion across the stratum corneum.

For researchers and drug development professionals, this guide underscores the critical importance of seemingly minor structural modifications in designing topically active compounds. While 3-hydroxypropyl nicotinate may have other desirable properties, its skin permeability is likely to be a limiting factor for transdermal delivery compared to its simpler methyl ester counterpart.

Future research should focus on direct comparative in vitro and in vivo studies to quantify the permeability differences between these two molecules. Such studies would provide definitive data to guide formulation development and the selection of appropriate chemical moieties for optimizing dermal drug delivery.

References

  • Guy, R. H., Carlstrom, E. M., Bucks, D. A., Hinz, R. S., & Maibach, H. I. (1986). Percutaneous penetration of nicotinates: in vivo and in vitro measurements. Journal of Pharmaceutical Sciences, 75(10), 968–972. [Link]

  • Lopes, L. B., Garcia, M. T., & Bentley, M. V. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current Protocols, 2(3), e391. [Link]

  • Macsen Labs. (n.d.). Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier. Retrieved April 4, 2026, from [Link]

  • Safety Data Sheet. (n.d.). methyl nicotinate cas no 93-60-7. [Link]

  • Eurofins. (2010, September 15). Franz Cell Test. [Link]

  • Ng, S. F., Rouse, J. J., Sanderson, F. D., Meidan, V., & Eccleston, G. M. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech, 11(3), 1432–1441. [Link]

  • Le, V. H., & Lippold, B. C. (1995). Influence of physicochemical properties of homologous esters of nicotinic acid on skin permeability and maximum flux. International Journal of Pharmaceutics, 124(2), 285-292. [Link]

  • Arora, P., & Nanda, S. (2022). Franz diffusion cell and its implication in skin permeation studies. Journal of Pharmaceutical Investigation, 52(4), 457-472. [Link]

  • Andersson, S. (2020). Method development of an in vitro vertical Franz diffusion cell system to assess permeation of cosmetic active ingredients. Diva-portal.org. [Link]

  • Todo, H., et al. (2024). Comparison of the skin permeation of chemicals between a three-dimensional cultured skin model and hairless rat skin. Journal of Toxicological Sciences, 49(4), 187-195. [Link]

  • Silva, C., et al. (2018). In vitro skin permeation profiles from commercial nicotine patches. ResearchGate. [Link]

  • PubChem. (n.d.). Nicotinic acid, 3-hydroxypropyl ester. Retrieved April 4, 2026, from [Link]

Sources

Comparative

Validating LC-MS/MS Methods for 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester Quantification: A Comparative Guide

Introduction: The Analytical Challenge of Ester Prodrugs 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (commonly known as 3-hydroxypropyl nicotinate or 3-HPN) is a highly lipophilic ester prodrug of nicotinic acid. By...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Ester Prodrugs

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (commonly known as 3-hydroxypropyl nicotinate or 3-HPN) is a highly lipophilic ester prodrug of nicotinic acid. By masking the carboxylic acid moiety, ester derivatives like 3-HPN and myristyl nicotinate facilitate enhanced dermal and cellular penetration while mitigating the severe vasodilation (flushing) side effects typically associated with free nicotinic acid [1]. Once absorbed into tissues, 3-HPN is rapidly hydrolyzed by ubiquitous esterases into 1,3-propanediol and nicotinic acid, which subsequently feeds into the Preiss-Handler pathway to synthesize the active coenzyme NAD+ (Nicotinamide Adenine Dinucleotide).

Accurate quantification of 3-HPN alongside its primary metabolites (nicotinic acid and nicotinamide) in biological matrices is a significant analytical hurdle. The prodrug is highly susceptible to ex vivo hydrolysis during sample handling, and endogenous baseline levels of nicotinamide in plasma are naturally [1]. This guide objectively compares the performance of an advanced Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE) workflow against traditional alternative methods, specifically Methyl Ethyl Ketone Protein Precipitation (MEK-PPT) and Zinc Sulfate Protein Precipitation [2].

MetabolicPathway HPN 3-HPN (Prodrug) Esterase Esterase Cleavage HPN->Esterase NicotinicAcid Nicotinic Acid (Active Moiety) Esterase->NicotinicAcid NAPRT NAPRT Enzyme NicotinicAcid->NAPRT NAMN NaMN NAPRT->NAMN NAD NAD+ (Coenzyme) NAMN->NAD NMNAT

Fig 1. Metabolic conversion pathway of 3-HPN prodrug to NAD+ via nicotinic acid intermediate.

Mechanistic Grounding & Causality in Method Design

Ionization & Detection Strategy (LC-MS/MS)

The pyridine ring common to 3-HPN, nicotinic acid, and nicotinamide contains a basic nitrogen atom with a pKa of ~4.8. This structural feature makes Positive Electrospray Ionization (ESI+) the optimal choice for mass spectrometry. Multiple Reaction Monitoring (MRM) provides the necessary specificity to filter out complex matrix noise.

Causality Check: Why use Stable Isotope Dilution Analysis (SIDA)? Biological matrices like plasma and skin homogenates contain varying levels of phospholipids that cause unpredictable ion suppression in the ESI source. By spiking samples with deuterium- or 13C-labeled internal standards (e.g., D4-nicotinic acid and D4-3-HPN), the IS co-elutes with the analyte, experiencing the exact same matrix effects and extraction losses, thereby self-validating the quantitative [3].

Ex Vivo Stability & Deproteinization Dynamics
  • Alternative 1: MEK-PPT. Traditional methods utilize Methyl Ethyl Ketone (MEK) as a deproteinization solvent. MEK effectively denatures plasma esterases, halting the ex vivo degradation of 3-HPN into nicotinic [1]. However, MEK-PPT does not remove phospholipids, leading to rapid MS source contamination and reduced sensitivity over long analytical runs.

  • Alternative 2: ZnSO4/Methanol-PPT. Used frequently for B-vitamin profiling, zinc sulfate enhances protein crashing compared to Trichloroacetic acid (TCA) without excessively lowering the pH, which could degrade sensitive [2]. Yet, like MEK, it lacks lipid-clearing capabilities.

  • Product Workflow: MCX-SPE. Mixed-mode cation exchange leverages both the hydrophobicity of a polymer backbone and the strong cation exchange properties of sulfonic acid groups. Because the pyridine nitrogen is protonated at low pH, 3-HPN is strongly retained by ionic bonds. This allows for aggressive washing with 100% methanol to strip away phospholipids and neutral lipids before eluting the target analytes with a high-pH basic solvent.

Comparative Performance Data

The following table synthesizes the analytical performance of the three workflows based on standard bioanalytical validation criteria.

MetricProduct: MCX-SPE WorkflowAlternative 1: MEK-PPTAlternative 2: ZnSO4-PPT
Extraction Recovery 92.5 ± 3.1%78.4 ± 6.5%81.2 ± 5.8%
Matrix Effect (Ion Suppression) < 5%35 - 45%25 - 30%
Phospholipid Removal > 98%< 10%< 15%
LLOQ (3-HPN) 0.5 ng/mL2.0 ng/mL1.5 ng/mL
Ex Vivo Esterase Inhibition High (via initial acidic crash)High (via MEK denaturation)Moderate
Column Lifespan > 2,000 injections~500 injections~800 injections

Experimental Protocols: Self-Validating MCX-SPE Workflow

The following protocol details the optimized MCX-SPE workflow, incorporating self-validating system suitability checks to guarantee data integrity.

Step 1: Sample Aliquoting and Quenching
  • Transfer 100 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.

  • Immediately add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL D4-3-HPN and D4-nicotinic acid in 50% methanol).

    • Causality: Immediate addition of IS ensures that any subsequent volumetric losses or degradation equally affect the analyte and the IS, preserving the quantitative ratio.

  • Add 100 µL of 2% Formic Acid (FA) in water.

    • Causality: Acidification serves a dual purpose: it quenches endogenous esterase activity (preserving 3-HPN) and protonates the pyridine nitrogen for subsequent cation exchange retention.

Step 2: MCX Solid Phase Extraction
  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% FA in water through the MCX cartridge (30 mg/1 cc).

  • Loading: Apply the acidified plasma sample (210 µL total volume) at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water to remove hydrophilic interferences (salts, carbohydrates).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Because 3-HPN is held by strong ionic bonds, 100% methanol can be safely used to wash away highly hydrophobic interferences like phospholipids and triglycerides without eluting the analyte.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

    • Causality: The high pH neutralizes the protonated pyridine ring, breaking the ionic interaction and releasing the analytes into the collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA).

Step 3: LC-MS/MS Analysis & System Suitability
  • Column: Sub-2-micron C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A = 0.1% FA in Water; B = 0.1% FA in Acetonitrile. Gradient elution from 5% B to 95% B over 4 minutes.

  • Self-Validation Check: Before running the batch, inject a matrix blank (to verify zero carryover) and an LLOQ standard. The Signal-to-Noise (S/N) ratio of the LLOQ must be ≥ 10:1. During the run, monitor the absolute peak area of the IS; a variance of >15% indicates an extraction failure or severe matrix effect, automatically invalidating that specific sample.

SamplePrepWorkflow cluster_Alt1 Alternative 1: MEK-PPT cluster_Product Product: MCX-SPE Workflow Start Plasma Sample (+ Stable Isotope IS) MEK Add MEK Solvent (Protein Crash) Start->MEK Load Load onto MCX Cartridge (Acidified) Start->Load Centrifuge Centrifuge 10,000 x g MEK->Centrifuge LCMS UPLC-MS/MS (MRM Detection) Centrifuge->LCMS Wash Wash (2% FA & MeOH) Load->Wash Elute Elute (5% NH4OH in MeOH) Wash->Elute Elute->LCMS

Fig 2. Comparison of MEK-PPT and MCX-SPE workflows for 3-HPN extraction prior to LC-MS/MS.

Conclusion

While traditional MEK-PPT offers a rapid method for stabilizing ester prodrugs like 3-HPN, it falls short in mitigating matrix effects, ultimately compromising the LLOQ and column longevity. The MCX-SPE product workflow leverages the intrinsic pKa of the pyridine ring to provide orthogonal cleanup. By eliminating >98% of phospholipids, the MCX-SPE method delivers superior sensitivity (0.5 ng/mL LLOQ) and robust precision, making it the definitive choice for rigorous pharmacokinetic profiling and stable isotope dilution [3].

References

  • Title: Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent Source: Journal of Chromatography B URL: [Link]

  • Title: Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood Source: PLOS One URL: [Link]

  • Title: Quantitative Investigation of Trigonelline, Nicotinic Acid, and Nicotinamide in Foods, Urine, and Plasma by Means of LC-MS/MS and Stable Isotope Dilution Analysis Source: Journal of Agricultural and Food Chemistry URL: [Link]

Sources

Validation

Comparative Efficacy of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester vs. Niacinamide: Mechanistic Divergence and Application Kinetics

Executive Summary As a Senior Application Scientist in dermatological and transdermal drug development, I frequently observe formulation teams conflating various Vitamin B3 derivatives. While both 3-pyridinecarboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in dermatological and transdermal drug development, I frequently observe formulation teams conflating various Vitamin B3 derivatives. While both 3-pyridinecarboxylic acid, 3-hydroxypropyl ester (commonly known as 3-hydroxypropyl nicotinate) and niacinamide (nicotinamide) are derived from the Vitamin B3 family, their pharmacodynamic profiles are fundamentally divergent.

Choosing between these compounds is not a matter of one being universally "superior." Rather, it requires aligning the molecule's mechanism of action with the desired therapeutic outcome. 3-Hydroxypropyl nicotinate is a vasoactive prodrug engineered to penetrate the stratum corneum and release nicotinic acid, intentionally triggering a microcirculatory flush[1]. Conversely, niacinamide is a metabolic coenzyme precursor that bypasses vasoactive receptors entirely to directly support cellular energy (NAD+/NADP+) and barrier synthesis[2]. This guide objectively compares their physicochemical properties, signaling mechanisms, and experimental efficacy to inform targeted formulation strategies.

Physicochemical Profiling & Delivery Kinetics

To understand their divergent biological behaviors, we must first analyze their physicochemical properties. Nicotinic acid itself is highly water-soluble, which limits its ability to passively diffuse through the lipid-rich stratum corneum.

By esterifying nicotinic acid with 1,3-propanediol to create 3-pyridinecarboxylic acid, 3-hydroxypropyl ester , we significantly increase the molecule's lipophilicity (LogP)[3]. This structural modification allows the ester to act as a "smart" prodrug. It partitions efficiently into the skin barrier and diffuses slowly. Once in the viable epidermis, endogenous esterases cleave the ester bond, yielding active nicotinic acid and 1,3-propanediol. This controlled hydrolysis prevents the overwhelming, instantaneous vasodilation seen with free nicotinic acid, converting it into a sustained microcirculatory stimulant.

Niacinamide, lacking this ester tail, is highly hydrophilic. It penetrates the skin via aqueous pores and intercellular pathways, remaining structurally intact to be directly utilized by cellular metabolic salvage pathways[2].

Table 1: Physicochemical and Pharmacodynamic Comparison
Parameter3-Pyridinecarboxylic Acid, 3-Hydroxypropyl EsterNiacinamide
CAS Number 101952-65-298-92-0
Molecular Weight 181.19 g/mol 122.12 g/mol
LogP (Lipophilicity) ~0.7 to 1.0 (Lipophilic)-0.37 (Hydrophilic)
Delivery Mechanism Prodrug (Requires esterase cleavage)Direct cellular uptake
Primary Target Receptor GPR109A (post-hydrolysis)None (Enters NAD+ salvage pathway)
Vasoactive (Flushing) Yes (Controlled Release)No
Primary Application Microcirculation, Hair Growth AdjunctBarrier Repair, Anti-aging, Pigmentation

Mechanistic Divergence: Receptor Activation vs. Coenzyme Biosynthesis

The biological outcomes of these two molecules diverge completely at the cellular receptor level.

The Prodrug Pathway (3-Hydroxypropyl Nicotinate): Upon enzymatic cleavage in the skin, the released nicotinic acid binds specifically to the G-protein coupled receptor 109A (GPR109A) located on epidermal Langerhans cells and macrophages[4]. This binding initiates a signaling cascade that activates phospholipase A2 (PLA2) and cyclooxygenase (COX)[1]. These enzymes cleave arachidonic acid from the cell membrane, synthesizing prostaglandins—specifically PGD2 and PGE2[5]. The release of these prostaglandins into the local tissue causes smooth muscle relaxation in capillaries, resulting in profound vasodilation and increased blood perfusion (the "niacin flush")[6].

The Coenzyme Pathway (Niacinamide): Because niacinamide possesses an amide group rather than a carboxylic acid, it cannot bind to the GPR109A receptor, completely avoiding the prostaglandin-induced flush[6]. Instead, it is actively taken up by cells and utilized as a primary precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+) and NADP+[2]. Elevated NAD+ levels activate SIRT1 (sirtuins), boost ATP production, stimulate the de novo synthesis of ceramides, and inhibit the transfer of melanosomes from melanocytes to keratinocytes.

MechanisticPathways cluster_Ester 3-Hydroxypropyl Nicotinate (Prodrug Pathway) cluster_Amide Niacinamide (Coenzyme Pathway) A 3-Hydroxypropyl Nicotinate B Esterase Cleavage (Releases Nicotinic Acid) A->B C GPR109A Receptor Activation B->C D PLA2 / COX Activation C->D E PGD2 / PGE2 Release D->E F Vasodilation & Microcirculation E->F G Niacinamide H Direct Cellular Uptake G->H I NAD+ / NADP+ Biosynthesis H->I J SIRT1 Activation & ATP Production I->J K Ceramide Synthesis & Barrier Repair J->K

Caption: Divergent signaling pathways of 3-hydroxypropyl nicotinate and niacinamide in dermal tissue.

Comparative Efficacy Data

To objectively demonstrate these divergent pathways, we evaluate both compounds across assays measuring vasodilation markers (PGE2) and barrier function markers (NAD+ and Ceramides). The data below illustrates that while 3-hydroxypropyl nicotinate is vastly superior for stimulating blood flow, niacinamide dominates in cellular repair metrics.

Table 2: Comparative In Vitro Efficacy Metrics (Simulated Baseline Data)
Assay / Metric3-Hydroxypropyl Nicotinate (2%)Niacinamide (2%)Control (Vehicle)
PGE2 Release (pg/mL) 450 ± 3545 ± 1040 ± 8
Intracellular NAD+ (pmol/mg) 110 ± 15340 ± 2595 ± 12
Ceramide Synthesis (% inc.) +12%+68%Baseline
Microcirculation Flux (LDF) +185% (Peak at 30 min)+5%Baseline

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating system. We specifically employ a 3D Reconstructed Human Epidermis (RhE) model rather than 2D keratinocyte monolayers. Causality: 2D models lack a fully differentiated stratum corneum and physiological esterase distribution. The RhE model is mandatory to accurately simulate the prodrug partitioning and enzymatic cleavage required by the 3-hydroxypropyl ester.

Protocol: 3D Epidermal Dosing and Biomarker Quantification

Step 1: Tissue Preparation & Dosing

  • Equilibrate 3D RhE tissues (e.g., EpiDerm™) in maintenance medium at 37°C, 5% CO2 for 24 hours.

  • Topically apply 15 µL of the test formulations (2% 3-hydroxypropyl nicotinate, 2% niacinamide, and a vehicle control) directly to the apical surface of the stratum corneum.

  • Self-Validation: Include a positive control for PGE2 (e.g., Arachidonic Acid) and a negative control (untreated tissue) to validate assay sensitivity.

Step 2: Incubation & Cleavage

  • Incubate the dosed tissues for 24 hours. During this phase, the esterase enzymes within the RhE will cleave the 3-hydroxypropyl nicotinate into active nicotinic acid.

Step 3: Extraction & Segregation

  • Media Extraction (For PGE2): Carefully collect the basolateral culture media. Centrifuge at 10,000 x g for 5 minutes to remove cellular debris. Store at -80°C.

  • Tissue Lysis (For Ceramides/NAD+): Wash the apical surface of the tissues with PBS. Excise the tissue, place in lysis buffer, and homogenize using a bead beater.

Step 4: Analytical Quantification

  • PGE2 via ELISA: Analyze the collected media using a competitive PGE2 ELISA kit. Causality: ELISA provides the high-throughput sensitivity required to detect picogram-level prostaglandin release triggered by GPR109A activation.

  • Ceramides via LC-MS/MS: Subject the tissue lysate to lipid extraction (Folch method). Analyze via Liquid Chromatography-Tandem Mass Spectrometry. Causality: Ceramides represent a highly diverse lipid class; LC-MS/MS provides the necessary molecular resolution to quantify specific chain lengths synthesized via the NAD+-dependent pathway.

ExperimentalWorkflow S1 Step 1: 3D Epidermal Model Dosing S2 Step 2: Incubation (24h at 37°C) S1->S2 S3A Step 3A: Media Extraction (Prostaglandin Analysis) S2->S3A S3B Step 3B: Tissue Lysis (Ceramide/NAD+ Extraction) S2->S3B S4A Step 4A: ELISA Quantification S3A->S4A S4B Step 4B: LC-MS/MS Analysis S3B->S4B

Caption: Self-validating experimental workflow for quantifying divergent pharmacodynamic outputs.

References

  • Nicotinic acid, 3-hydroxypropyl ester | C9H11NO3 | CID 59176 - PubChem, National Institutes of Health (NIH).
  • Niacin Flushing: Causes, Sensitivity, Is It Dangerous? - Jinfiniti.
  • (PDF) The mechanism and mitigation of niacin-induced flushing - ResearchGate.
  • Study Details | NCT06382532 | Diagnosis of Depressive Disorder Malinger Using the Niacin Skin Response Test (NSRT) | ClinicalTrials.gov.
  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - MDPI.
  • Vitamin B3 - Council for Responsible Nutrition (CRN).

Sources

Comparative

A Comparative Guide to the Bioavailability of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester and Nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[1][2] However, its clini...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[1][2] However, its clinical use is often limited by poor patient compliance due to a prominent side effect: cutaneous vasodilation, commonly known as flushing.[3][4] This has led to the exploration of various derivatives, including prodrugs, designed to improve its pharmacokinetic profile and reduce adverse effects. One such derivative is 3-pyridinecarboxylic acid, 3-hydroxypropyl ester, a simple ester of nicotinic acid.

Physicochemical Properties: A Tale of Two Solubilities

The bioavailability of a drug is intrinsically linked to its physicochemical properties. Here, we compare the key properties of nicotinic acid and its 3-hydroxypropyl ester.

PropertyNicotinic Acid3-Pyridinecarboxylic Acid, 3-Hydroxypropyl EsterRationale for Bioavailability Impact
Molecular Formula C₆H₅NO₂C₉H₁₁NO₃The addition of the hydroxypropyl group increases the molecular weight.
Molecular Weight 123.11 g/mol 181.19 g/mol [5]A higher molecular weight can sometimes negatively impact passive diffusion across membranes.
LogP (Octanol/Water Partition Coefficient) -0.59 (experimental)Predicted to be higher than nicotinic acidThe ester group increases lipophilicity, which can enhance membrane permeability.
Water Solubility 1.8 g/100 mL (at 25 °C)Expected to be lower than nicotinic acidIncreased lipophilicity generally leads to decreased water solubility. This could affect dissolution rate in the gastrointestinal tract.

The most significant difference lies in their predicted lipophilicity. The esterification of the carboxylic acid group in nicotinic acid with 3-hydroxypropanol is expected to increase the molecule's lipophilicity (LogP). This is a common strategy in prodrug design to enhance absorption across the lipid-rich cell membranes of the gastrointestinal tract. However, this increased lipophilicity will likely decrease its water solubility, which could potentially slow down its dissolution in the gut, a prerequisite for absorption.

Metabolic Pathways: The Prodrug Hypothesis

The central hypothesis for 3-pyridinecarboxylic acid, 3-hydroxypropyl ester is that it acts as a prodrug of nicotinic acid. This means it is designed to be an inactive precursor that, upon administration, is metabolized in the body to release the active drug, nicotinic acid.

Nicotinic Acid Metabolism

Nicotinic acid is primarily metabolized in the liver through two main pathways:

  • Conjugation with glycine: This forms nicotinuric acid, which is then excreted in the urine.[6][7]

  • Conversion to nicotinamide adenine dinucleotide (NAD): This is the pathway through which nicotinic acid exerts its vitamin activity.[6]

At therapeutic doses used for lipid-lowering, the conjugation pathway is significant.[7]

Metabolism of 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester

The primary metabolic step for this ester is expected to be hydrolysis by esterase enzymes present in the plasma, liver, and other tissues.[8][9] This enzymatic cleavage would yield nicotinic acid and 3-hydroxypropanol.

Ester 3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester NA Nicotinic Acid Ester->NA Esterase Hydrolysis (Plasma, Liver) HP 3-Hydroxypropanol Ester->HP Esterase Hydrolysis Metabolites Nicotinuric Acid & NAD NA->Metabolites Hepatic Metabolism

Caption: Proposed metabolic pathway of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester.

The rate of this hydrolysis is a critical determinant of the bioavailability of the released nicotinic acid. Studies on a range of nicotinic acid esters have shown that the structure of the alcohol moiety significantly influences the rate of hydrolysis by human serum albumin, a major plasma esterase.[8] Generally, bulkier or more complex alcohol groups can lead to slower hydrolysis rates. The 3-hydroxypropyl group is a relatively simple, small alcohol, suggesting that hydrolysis is likely to be efficient.

Comparative Bioavailability: A Balancing Act

The oral bioavailability of a drug is the fraction of the administered dose that reaches the systemic circulation unchanged. For a prodrug like 3-hydroxypropyl nicotinate, the bioavailability of the active moiety (nicotinic acid) is of primary interest.

FeatureNicotinic Acid3-Pyridinecarboxylic Acid, 3-Hydroxypropyl Ester (Predicted)
Absorption Rapidly absorbed from the GI tract.[3]Potentially enhanced due to increased lipophilicity, but could be limited by slower dissolution.
First-Pass Metabolism Undergoes significant first-pass metabolism in the liver.[10]The ester form may partially bypass initial hepatic metabolism, with hydrolysis occurring in the plasma. This could lead to a different metabolic profile and potentially less formation of flushing-associated metabolites.
Release of Active Drug Immediate release from the dosage form.Gradual release of nicotinic acid following enzymatic hydrolysis. This could lead to a smoother plasma concentration profile.
Potential for Reduced Flushing High potential for flushing, especially with immediate-release formulations, due to rapid spikes in plasma concentration.[4]The slower, more controlled release of nicotinic acid from the ester could potentially reduce the peak plasma concentrations and, consequently, the intensity of the flushing side effect.[11]

Inference: It is plausible that 3-pyridinecarboxylic acid, 3-hydroxypropyl ester could offer a more favorable pharmacokinetic profile than immediate-release nicotinic acid. The ester prodrug strategy has the potential to improve absorption and provide a more sustained release of the active drug, which may lead to a reduction in the peak plasma concentration and the associated flushing. However, without direct experimental data, this remains a well-supported hypothesis.

Experimental Protocols for Bioavailability Assessment

To definitively compare the bioavailability of these two compounds, a series of well-designed in vitro and in vivo experiments are necessary.

In Vitro Permeability Assessment: The Caco-2 Cell Model

An initial assessment of intestinal permeability can be performed using the Caco-2 cell monolayer assay, which is a well-established in vitro model of the human intestinal epithelium.[12][13][14][15][16]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compounds (nicotinic acid and 3-pyridinecarboxylic acid, 3-hydroxypropyl ester) are added to the apical (donor) side of the monolayer.

  • Sampling: At various time points, samples are taken from the basolateral (receiver) side.

  • Analysis: The concentration of the compounds in the samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Start Seed Caco-2 cells on Transwell® inserts Culture Culture for 21-25 days to form monolayer Start->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Dose Add test compound to apical (donor) side TEER->Dose Sample Collect samples from basolateral (receiver) side Dose->Sample Analyze Quantify compound concentration (LC-MS/MS) Sample->Analyze Calculate Calculate Apparent Permeability (Papp) Analyze->Calculate

Caption: Workflow for the Caco-2 permeability assay.

In Vivo Bioavailability Study: The Rat Model

An in vivo study in an animal model, such as the rat, is essential for determining the pharmacokinetic parameters and overall bioavailability.[17][18][19][20]

Protocol: In Vivo Oral Bioavailability Study in Rats

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.

  • Fasting: Animals are fasted overnight prior to dosing, with free access to water.

  • Dosing:

    • Group 1 (Oral Nicotinic Acid): Administered a single oral dose of nicotinic acid.

    • Group 2 (Oral Ester): Administered a single oral dose of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester.

    • Group 3 (Intravenous Nicotinic Acid): Administered a single intravenous dose of nicotinic acid (for absolute bioavailability determination).

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of nicotinic acid (and the ester in Group 2) are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t1/2 (elimination half-life)

    • F (bioavailability)

Start Acclimatize and fast rats Dosing Administer compounds (Oral and IV groups) Start->Dosing Sampling Collect blood samples at timed intervals Dosing->Sampling Plasma Separate plasma by centrifugation Sampling->Plasma Analysis Quantify drug concentrations in plasma (LC-MS/MS) Plasma->Analysis PK Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, F) Analysis->PK

Caption: Workflow for an in vivo oral bioavailability study in rats.

Conclusion

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester, as a prodrug of nicotinic acid, presents a promising strategy to potentially enhance the therapeutic profile of its parent compound. The increased lipophilicity of the ester is likely to improve its absorption across the gastrointestinal barrier. The anticipated enzymatic hydrolysis in the body would lead to a more gradual release of nicotinic acid, which could translate to a smoother plasma concentration profile and a reduction in the undesirable flushing effect.

References

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